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Core Science & Biosynthesis

Foundational

Predictive Toxicology and Handling Whitepaper: 2-Chloro-3-cyanobenzenesulfonamide

Executive Summary 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a highly specialized synthetic intermediate utilized in the development of advanced pharmaceuticals and agrochemicals [1]. Because novel or inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a highly specialized synthetic intermediate utilized in the development of advanced pharmaceuticals and agrochemicals [1]. Because novel or intermediate chemical entities often lack exhaustive empirical safety data, drug development professionals must rely on predictive toxicology and Structural Activity Relationship (SAR) mapping to establish safe handling protocols and downstream testing strategies.

This technical guide synthesizes the physicochemical properties of 2-Chloro-3-cyanobenzenesulfonamide, extrapolates its predictive Safety Data Sheet (SDS) profile based on structural alerts, and establishes a self-validating in vitro screening protocol to empirically confirm its toxicity profile.

Physicochemical Properties & Structural Activity Relationship (SAR)

Understanding the molecular architecture of 2-Chloro-3-cyanobenzenesulfonamide is critical for predicting its biological reactivity and environmental persistence. The molecule consists of a central benzene ring functionalized with three distinct moieties: a sulfonamide group, a chloro group, and a cyano group.

Quantitative Physicochemical Data
PropertyValueImplication for Drug Development
CAS Number 1261675-98-2Unique identifier for regulatory tracking [1].
Molecular Formula C₇H₅ClN₂O₂SIndicates potential for halogen bonding and hydrogen bonding.
Molecular Weight 216.65 g/mol Low molecular weight; highly favorable for oral bioavailability (Lipinski's Rule of 5).
Structural Moieties -SO₂NH₂, -Cl, -CNHigh electron-withdrawing capacity; alters local pKa and electrophilicity.
Mechanistic SAR Analysis

Do not treat the molecule as a static entity; its reactivity is dictated by the electronic interplay of its substituents:

  • The Sulfonamide Liability: The -SO₂NH₂ group is a well-documented pharmacophore (e.g., in COX-2 inhibitors and antimicrobials). However, it carries a liability for idiosyncratic hepatotoxicity. Hepatic cytochrome P450 (CYP450) enzymes can oxidize the sulfonamide nitrogen, generating reactive hydroxylamine metabolites that covalently bind to cellular proteins, triggering oxidative stress or immune-mediated hypersensitivity.

  • Electrophilic Activation via -Cl and -CN: Both the chloro and cyano groups are strongly electron-withdrawing. Positioned on the benzene ring, they pull electron density away from the core, rendering the aromatic system electron-deficient. This increases the molecule's susceptibility to Nucleophilic Aromatic Substitution ( SN​Ar ) by biological nucleophiles like glutathione (GSH). Rapid GSH depletion is a primary driver of cellular toxicity.

SAR_Map Core 2-Chloro-3-cyanobenzenesulfonamide (Core Structure) Sulfonamide Sulfonamide Group (-SO2NH2) Core->Sulfonamide Cyano Cyano Group (-CN) Core->Cyano Chloro Chloro Group (-Cl) Core->Chloro Tox1 CYP450 Metabolism (Hydroxylamine formation) Sulfonamide->Tox1 Tox2 Electron Withdrawing (Alters pKa & Reactivity) Cyano->Tox2 Tox3 Lipophilicity & Halogen Bonding Chloro->Tox3

Structural Activity Relationship (SAR) mapping of 2-Chloro-3-cyanobenzenesulfonamide.

Predictive Safety Data Sheet (SDS) Framework

In the absence of a globally harmonized empirical SDS for this specific CAS number, the following predictive framework must be adopted based on GHS (Globally Harmonized System) standards for structurally analogous halogenated sulfonamides.

Predicted Hazard Identification (GHS)
  • H315 (Skin Irritation): The electrophilic nature of the compound may cause protein adduction in the stratum corneum.

  • H319 (Serious Eye Irritation): Direct contact can lead to corneal disruption.

  • H335 (STOT-SE - Respiratory Tract Irritation): Inhalation of fine crystalline dust can irritate mucous membranes.

Handling and Engineering Controls
  • Containment: Handle strictly within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood to prevent inhalation of aerosolized particulates.

  • PPE: Nitrile gloves (double-gloving recommended for prolonged handling), tightly sealed safety goggles, and a lab coat.

  • Spill Protocol: Do not dry sweep. Moisten the spill with a compatible solvent (e.g., a 10% isopropanol solution) to suppress dust formation, then collect mechanically into a hazardous waste container.

Experimental Workflow: In Vitro Toxicity Screening

To transition from predictive toxicology to empirical validation, researchers must deploy a self-validating in vitro screening protocol. The following methodology evaluates both basal cytotoxicity and metabolic mutagenicity, ensuring that any false positives/negatives are caught by internal controls.

Phase 1: HepG2 Cytotoxicity Assay (Hepatotoxicity)

We utilize the HepG2 cell line because it retains basal levels of hepatic metabolizing enzymes, which is critical for capturing the CYP450-mediated toxicity of the sulfonamide moiety.

Step-by-Step Protocol:

  • Compound Preparation: Dissolve 2-Chloro-3-cyanobenzenesulfonamide in anhydrous DMSO to create a 10 mM stock.

    • Causality: DMSO is used for its superior solvating power, but the final assay concentration must be kept strictly <0.1% v/v . Concentrations above this threshold induce solvent-mediated lipid bilayer disruption, confounding the viability readout.

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Exposure: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation: Include a 0.1% DMSO vehicle (Negative Control) and 50 µM Tamoxifen (Positive Control). If the positive control fails to induce >50% cell death, the assay plate must be discarded.

  • Readout (MTT Assay): Add MTT reagent. Viable cells will reduce MTT to formazan via mitochondrial succinate dehydrogenase. Measure absorbance at 570 nm to calculate the IC₅₀.

Phase 2: Bacterial Reverse Mutation Test (Ames Test)

To evaluate the genotoxic potential of the electron-withdrawing core, an Ames Test must be conducted in strict accordance with OECD Guideline 471 [2].

Step-by-Step Protocol:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (detects frameshift mutations) and TA100 (detects base-pair substitutions) [3].

  • Metabolic Activation (S9 Fraction): Prepare the assay both with and without Aroclor 1254-induced rat liver S9 fraction.

    • Causality: The S9 fraction is non-negotiable. Sulfonamides are often pro-drugs or pro-toxicants that require hepatic enzymatic cleavage to become DNA-reactive. Testing without S9 will yield a false negative for this compound class.

  • Incubation & Scoring: Plate the bacteria, test compound, and top agar onto minimal histidine plates. Incubate at 37°C for 48-72 hours.

    • Self-Validation: Use 2-Aminoanthracene as a positive control for the +S9 condition. If 2-Aminoanthracene fails to produce a significant increase in revertant colonies, the S9 fraction is metabolically inactive and the batch must be voided.

  • Analysis: A positive mutagenic result is defined as a dose-dependent, reproducible increase in revertant colonies (typically ≥2-fold over the vehicle control).

Workflow Step1 Step1 Step2 Phase 2: In Vitro Exposure HepG2 Cell Line (48h) Step1->Step2 Step4 Phase 4: Mutagenicity Ames Test (OECD 471) +/- S9 Step1->Step4 Step3 Phase 3: Cytotoxicity Assay MTT Mitochondrial Reduction Step2->Step3 Step5 Phase 5: Data Synthesis IC50 Calculation & SAR Update Step3->Step5 Step4->Step5

In vitro toxicity screening workflow integrating cytotoxicity and mutagenicity assays.

References

  • Organisation for Economic Co-operation and Development (OECD). "Test No. 471: Bacterial Reverse Mutation Test". OECD Guidelines for the Testing of Chemicals, Section 4. Available at:[Link]

  • Tox Lab. "Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471)". Tox Lab Genetic Toxicology Studies. Available at:[Link]

Exploratory

A Senior Scientist's Guide to the Calculation of Molecular Weight and Exact Mass for 2-Chloro-3-cyanobenzenesulfonamide

An In-depth Technical Guide for Researchers Abstract In the fields of chemical research and pharmaceutical development, the precise characterization of a molecule is paramount. The terms 'molecular weight' and 'exact mas...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers

Abstract

In the fields of chemical research and pharmaceutical development, the precise characterization of a molecule is paramount. The terms 'molecular weight' and 'exact mass' are fundamental to this characterization, yet they are often used interchangeably, despite their distinct definitions and applications. This guide provides a detailed, authoritative walkthrough for calculating both the molecular weight and the exact mass of 2-Chloro-3-cyanobenzenesulfonamide, a substituted aromatic sulfonamide of interest in medicinal chemistry. We will explore the theoretical underpinnings of each calculation, provide step-by-step protocols, and discuss the practical implications of these values in modern analytical workflows, particularly mass spectrometry. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals who require a robust understanding of these core chemical principles.

Foundational Concepts: Molecular Weight vs. Exact Mass

The primary distinction between molecular weight and exact mass lies in their treatment of isotopic distribution. Every element, with a few exceptions, exists in nature as a mixture of isotopes—atoms with the same number of protons but different numbers of neutrons. This isotopic variance is the crux of the difference between the two measurements.

  • Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopic variants of a molecule.[1] The calculation employs the standard atomic weight of each constituent element, as published by IUPAC, which itself is a weighted average based on the natural abundance of its isotopes.[2] Molecular weight is the relevant value for stoichiometric calculations involving bulk materials, such as preparing a solution of a specific molarity, where one is working with a statistical distribution of trillions of molecules.[3] Its units are typically expressed in grams per mole ( g/mol ).

  • Exact Mass (Monoisotopic Mass): This is the calculated mass of a molecule containing only the most abundant naturally occurring isotope of each element.[4] For instance, carbon is calculated as ¹²C, hydrogen as ¹H, and oxygen as ¹⁶O. This value is not an average. High-resolution mass spectrometers have the capability to resolve ions differing by minute fractions of a mass unit, making exact mass the critical value for identifying a compound from its mass spectrum.[5][6] A measured exact mass that matches the calculated value to within a few parts per million (ppm) provides strong evidence for a proposed elemental composition.[7] The units for exact mass are Daltons (Da) or atomic mass units (amu).

Molecular Structure and Formula of 2-Chloro-3-cyanobenzenesulfonamide

To perform any calculation, the correct molecular formula must first be established. The structure of 2-Chloro-3-cyanobenzenesulfonamide is derived from a benzene ring substituted with a chlorine atom at position 2, a cyano group (-C≡N) at position 3, and a sulfonamide group (-SO₂NH₂) at position 1.

Based on this structure, the molecular formula is determined to be: C₇H₅ClN₂O₂S .

Caption: Molecular structure of 2-Chloro-3-cyanobenzenesulfonamide (C₇H₅ClN₂O₂S).

Calculation Protocols

The following sections provide detailed, step-by-step methodologies for calculating both the molecular weight and the exact mass of the title compound.

Protocol for Molecular Weight Calculation

This protocol uses the standard atomic weights, which are weighted averages of natural isotopic abundances.

Methodology:

  • Identify Elements and Counts: List all unique elements in the molecular formula (C₇H₅ClN₂O₂S) and count the number of atoms for each.

  • Obtain Standard Atomic Weights: Source the standard atomic weight for each element from an authoritative body like IUPAC.[8]

  • Calculate Subtotals: For each element, multiply its atom count by its standard atomic weight.

  • Sum for Final Value: Sum the subtotals to obtain the final molecular weight in g/mol .

Execution:

  • Carbon (C): 7 atoms × 12.011 g/mol = 84.077 g/mol

  • Hydrogen (H): 5 atoms × 1.008 g/mol = 5.040 g/mol

  • Chlorine (Cl): 1 atom × 35.453 g/mol = 35.453 g/mol

  • Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol

  • Oxygen (O): 2 atoms × 15.999 g/mol = 31.998 g/mol

  • Sulfur (S): 1 atom × 32.065 g/mol = 32.065 g/mol

Total Molecular Weight = 84.077 + 5.040 + 35.453 + 28.014 + 31.998 + 32.065 = 216.647 g/mol

Protocol for Exact Mass Calculation

This protocol uses the mass of the most abundant isotope for each element, a critical value for mass spectrometry.

Methodology:

  • Identify Elements and Counts: As before, list the elements and their counts from the formula C₇H₅ClN₂O₂S.

  • Obtain Monoisotopic Masses: Source the mass of the most abundant stable isotope for each element.

  • Calculate Subtotals: For each element, multiply its atom count by its monoisotopic mass.

  • Sum for Final Value: Sum the subtotals to obtain the final exact mass in Daltons (Da).

Execution:

  • Carbon (¹²C): 7 atoms × 12.000000 Da = 84.000000 Da

  • Hydrogen (¹H): 5 atoms × 1.007825 Da = 5.039125 Da

  • Chlorine (³⁵Cl): 1 atom × 34.968853 Da = 34.968853 Da

  • Nitrogen (¹⁴N): 2 atoms × 14.003074 Da = 28.006148 Da

  • Oxygen (¹⁶O): 2 atoms × 15.994915 Da = 31.989830 Da

  • Sulfur (³²S): 1 atom × 31.972071 Da = 31.972071 Da

Total Exact Mass = 84.000000 + 5.039125 + 34.968853 + 28.006148 + 31.989830 + 31.972071 = 215.976027 Da

Data Summary and Workflow Visualization

The fundamental data and final results of both calculations are summarized below for direct comparison.

ElementAtom CountStandard Atomic Weight ( g/mol )Subtotal (MW)Most Abundant IsotopeMonoisotopic Mass (Da)Subtotal (EM)
Carbon (C)712.01184.077¹²C12.00000084.000000
Hydrogen (H)51.0085.040¹H1.0078255.039125
Chlorine (Cl)135.45335.453³⁵Cl34.96885334.968853
Nitrogen (N)214.00728.014¹⁴N14.00307428.006148
Oxygen (O)215.99931.998¹⁶O15.99491531.989830
Sulfur (S)132.06532.065³²S31.97207131.972071
Total 216.647 g/mol 215.976027 Da

The logical flow for determining these values can be visualized as a parallel process originating from the single molecular formula.

G cluster_0 Molecular Weight Calculation cluster_1 Exact Mass Calculation A Start: Determine Molecular Formula (C₇H₅ClN₂O₂S) B Use Standard Atomic Weights (Weighted Average of Isotopes) A->B E Use Monoisotopic Masses (Most Abundant Isotope) A->E C Sum of (Count × Atomic Weight) B->C D Result: 216.647 g/mol C->D F Sum of (Count × Monoisotopic Mass) E->F G Result: 215.976027 Da F->G

Caption: Workflow for calculating Molecular Weight and Exact Mass.

Practical Implications in Drug Development

  • High-Resolution Mass Spectrometry (HRMS): In HRMS, the calculated exact mass (215.976027 Da) is the benchmark against which experimental data is compared. Identifying a peak at this m/z value confirms the elemental composition. Furthermore, due to the natural abundance of the ³⁷Cl isotope (approx. 24.2%), a characteristic "M+2" peak will appear in the mass spectrum at ~217.973 Da with roughly one-third the intensity of the monoisotopic peak.[7][9] This isotopic signature is a powerful diagnostic tool for confirming the presence of a chlorine atom.

  • Chemical Synthesis and Formulation: When synthesizing or formulating 2-Chloro-3-cyanobenzenesulfonamide, the molecular weight (216.647 g/mol ) is essential. For example, to prepare a 10 mM solution, a scientist would dissolve 2.166 mg of the compound in 1 mL of solvent. Using the exact mass for this calculation would introduce a small but significant error, demonstrating the necessity of using the correct value for the correct application.

Conclusion

The accurate calculation of molecular weight and exact mass is a foundational skill in the chemical and pharmaceutical sciences. For 2-Chloro-3-cyanobenzenesulfonamide (C₇H₅ClN₂O₂S), we have determined the molecular weight to be 216.647 g/mol and the exact mass to be 215.976027 Da . Understanding the distinction—that molecular weight is a weighted average for bulk properties and exact mass is a monoisotopic value for precise analytical measurements—is crucial for maintaining scientific integrity and achieving success in research and development.

References

  • University of Missouri Mass Spectrometry Facility. (2026). Calculating Exact Masses. Available at: [Link]

  • Reddit r/Chempros. (2023). Exact mass vs molecular weight. Available at: [Link]

  • Quora. (2017). What is the difference between molecular weight and exact mass?. Available at: [Link]

  • University of Colorado, Boulder. (2011). Exact Molecular Mass versus Molecular Weight. Organic Chemistry at CU Boulder. Available at: [Link]

  • ResearchGate. (2012). Molecular weight or exact mass in LC-MS?. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81410, 2-Chlorobenzenesulfonamide. PubChem. Available at: [Link]

  • Broad Institute. What is Mass Spectrometry?. Available at: [Link]

  • Chemistry LibreTexts. (2023). 2.6: Interpretation of Mass Spectra. Available at: [Link]

  • University Course Material. Chapter 12: Mass Spectrometry- molecular weight of the sample; formula. Available at: [Link]

  • Robin Reaction. (2018). How To Calculate Molecular Weight and Molar Mass!. YouTube. Available at: [Link]

  • Michigan State University Department of Chemistry. Exact Masses & Isotope Abundance Ratios. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Element Summary for CID 17, Chlorine. PubChem. Available at: [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Chlorine. Available at: [Link]

  • Wikipedia. Isotopes of chlorine. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 2-Chloro-3-cyanobenzenesulfonamide at Room Temperature

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Stability in Drug Development The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone o...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Development

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development. It dictates the shelf-life, storage conditions, and ultimately, the safety and efficacy of a drug product. An unstable compound can lead to a decrease in potency, the formation of potentially toxic degradation products, and altered bioavailability. For a novel compound such as 2-Chloro-3-cyanobenzenesulfonamide, a thorough understanding of its stability profile at room temperature is paramount before it can progress through the development pipeline. This guide provides a comprehensive framework for assessing the thermodynamic stability of 2-Chloro-3-cyanobenzenesulfonamide, drawing upon established principles of physical chemistry, regulatory guidelines, and field-proven analytical methodologies.

Physicochemical Properties of 2-Chloro-3-cyanobenzenesulfonamide

A foundational understanding of the physicochemical properties of 2-Chloro-3-cyanobenzenesulfonamide is essential for designing robust stability studies. While specific experimental data for this compound is not extensively available in public literature, we can infer certain characteristics based on its structural analogue, 2-chlorobenzenesulfonamide, and the influence of the additional cyano group.

Structure:

Inferred Physicochemical Properties:

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₇H₅ClN₂O₂SBased on chemical structure.
Molecular Weight 216.65 g/mol Calculated from the molecular formula.
Melting Point Likely a solid with a relatively high melting point, similar to or higher than 2-chlorobenzenesulfonamide (189-193 °C).The presence of polar functional groups (sulfonamide, cyano) and the chloro substituent contribute to strong intermolecular forces.
Aqueous Solubility Expected to have low to moderate aqueous solubility.The aromatic ring imparts hydrophobicity, while the polar functional groups contribute to some degree of water solubility. The cyano group may slightly increase polarity compared to 2-chlorobenzenesulfonamide.
pKa The sulfonamide proton is expected to be acidic.The electron-withdrawing nature of the sulfonyl group, the chloro group, and the cyano group will increase the acidity of the N-H proton.

Assessing Thermodynamic Stability: A Multi-Faceted Approach

The evaluation of thermodynamic stability is not a single experiment but a suite of studies designed to understand the intrinsic stability of the molecule and its degradation profile under various stress conditions. The International Council for Harmonisation (ICH) provides a robust framework for these studies.

Long-Term Stability Studies at Room Temperature

The core of assessing stability at room temperature is the long-term stability study.

Experimental Protocol: Long-Term Stability Study

  • Sample Preparation: Store a well-characterized batch of 2-Chloro-3-cyanobenzenesulfonamide in its solid state in a container that mimics the proposed commercial packaging.

  • Storage Conditions: Place the samples in a calibrated stability chamber maintained at 25 °C ± 2 °C and 60% ± 5% relative humidity (RH).

  • Testing Frequency: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analytical Tests: At each time point, perform a comprehensive analysis including:

    • Appearance: Visual inspection for any changes in color or physical state.

    • Assay: Quantification of the amount of 2-Chloro-3-cyanobenzenesulfonamide remaining using a validated stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any degradation products formed.

    • Moisture Content: Determination of water content, as it can influence hydrolytic degradation.

Forced Degradation (Stress) Studies

Forced degradation studies are crucial for elucidating potential degradation pathways and for developing and validating a stability-indicating analytical method.[1] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing.

Experimental Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, RT & elevated temp) HPLC_Analysis Stability-Indicating HPLC-UV/DAD Acid_Hydrolysis->HPLC_Analysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT & elevated temp) Base_Hydrolysis->HPLC_Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->HPLC_Analysis Thermal Thermal Degradation (e.g., 60-80°C, solid & solution) Thermal->HPLC_Analysis Photochemical Photochemical Degradation (ICH Q1B guidelines) Photochemical->HPLC_Analysis LC_MS_Analysis LC-MS for Peak Identification HPLC_Analysis->LC_MS_Analysis Characterize unknown peaks Method_Validation Validation of Stability-Indicating Method HPLC_Analysis->Method_Validation Mass_Balance Mass Balance Calculation HPLC_Analysis->Mass_Balance Degradation_Pathways Elucidation of Degradation Pathways LC_MS_Analysis->Degradation_Pathways API 2-Chloro-3-cyanobenzenesulfonamide (API) API->Acid_Hydrolysis API->Base_Hydrolysis API->Oxidation API->Thermal API->Photochemical

Caption: Workflow for forced degradation studies of 2-Chloro-3-cyanobenzenesulfonamide.

Detailed Protocols for Forced Degradation:

  • Acid and Base Hydrolysis:

    • Prepare solutions of 2-Chloro-3-cyanobenzenesulfonamide in 0.1 M HCl and 0.1 M NaOH.

    • Maintain separate sets of solutions at room temperature and at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the aliquots before analysis by a stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve 2-Chloro-3-cyanobenzenesulfonamide in a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature, protected from light.

    • Analyze samples at different time intervals.

  • Thermal Degradation:

    • For solid-state studies, expose the powdered compound to dry heat (e.g., 80 °C).

    • For solution-state studies, reflux a solution of the compound in a suitable solvent.

    • Analyze samples at various time points.

  • Photochemical Degradation:

    • Expose a solution of 2-Chloro-3-cyanobenzenesulfonamide to a light source that provides both UV and visible output, as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample in the dark under the same temperature conditions.

    • Analyze both the exposed and control samples at appropriate intervals.

Proposed Degradation Pathways of 2-Chloro-3-cyanobenzenesulfonamide

Based on the functional groups present in the molecule, several degradation pathways can be postulated. Experimental verification through techniques like LC-MS/MS is essential to confirm these proposed mechanisms.

1. Hydrolysis of the Sulfonamide Group:

Under acidic or basic conditions, the sulfonamide linkage is susceptible to hydrolysis.

  • Acid-catalyzed hydrolysis: Protonation of the sulfonamide nitrogen or oxygen would be the initial step, followed by nucleophilic attack by water.

  • Base-catalyzed hydrolysis: Deprotonation of the sulfonamide nitrogen, followed by cleavage of the S-N bond.

This would likely lead to the formation of 2-chloro-3-cyanobenzenesulfonic acid and ammonia.

2. Hydrolysis of the Cyano Group:

The cyano group can undergo hydrolysis under both acidic and basic conditions.

  • Acidic conditions: Hydrolysis of the nitrile can proceed to form a carboxylic acid (2-chloro-3-carboxybenzenesulfonamide) or an amide intermediate (2-chloro-3-carbamoylbenzenesulfonamide).

  • Basic conditions: Hydrolysis of the nitrile will also lead to the formation of the corresponding carboxylic acid.

3. Nucleophilic Aromatic Substitution of the Chlorine Atom:

The chlorine atom, activated by the electron-withdrawing sulfonyl and cyano groups, could be susceptible to nucleophilic substitution, particularly under basic conditions with strong nucleophiles. For instance, reaction with hydroxide ions could lead to the formation of a hydroxo-substituted derivative.

Proposed Degradation Pathways Diagram:

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_substitution Nucleophilic Substitution Parent 2-Chloro-3-cyanobenzenesulfonamide Sulfonamide_Hydrolysis 2-Chloro-3-cyanobenzenesulfonic acid + NH₃ Parent->Sulfonamide_Hydrolysis H⁺/OH⁻ Cyano_Hydrolysis_Amide 2-Chloro-3-carbamoylbenzenesulfonamide Parent->Cyano_Hydrolysis_Amide H⁺/OH⁻ (partial) Chloro_Substitution 2-Hydroxy-3-cyanobenzenesulfonamide Parent->Chloro_Substitution OH⁻ Cyano_Hydrolysis_Acid 2-Chloro-3-carboxybenzenesulfonamide Cyano_Hydrolysis_Amide->Cyano_Hydrolysis_Acid H⁺/OH⁻ (complete)

Caption: Proposed degradation pathways for 2-Chloro-3-cyanobenzenesulfonamide.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating analytical method is the cornerstone of any stability study. It must be able to separate, detect, and quantify the active pharmaceutical ingredient (API) and its degradation products without interference from each other or from any excipients in a drug product.

Key Characteristics of a Stability-Indicating HPLC Method:

  • Specificity: The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Typical HPLC Method Parameters for a Sulfonamide:

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min
Detection UV detection at a wavelength where both the API and potential degradation products have significant absorbance (a photodiode array detector is highly recommended to assess peak purity).
Column Temperature Controlled, typically around 25-30 °C.

Conclusion

The thermodynamic stability of 2-Chloro-3-cyanobenzenesulfonamide at room temperature is a critical quality attribute that must be thoroughly investigated to ensure the development of a safe and effective drug product. This guide has outlined a comprehensive strategy for this assessment, rooted in the principles of the ICH guidelines. By conducting long-term stability studies, comprehensive forced degradation experiments, and developing a robust, validated stability-indicating HPLC method, researchers can gain a deep understanding of the molecule's intrinsic stability and its degradation profile. The proposed degradation pathways serve as a starting point for the identification of potential impurities, which is a crucial step in ensuring the safety of the final drug product. The successful execution of these studies will provide the necessary data to establish appropriate storage conditions and a justifiable shelf-life for 2-Chloro-3-cyanobenzenesulfonamide.

References

  • PubChem. 2-Chlorobenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. Forced Degradation – A Review. [Link]

  • E-Streams. Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. [Link]

  • Gowda, B. T., et al. (2010). 2-Chloro-N-(3-chlorobenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1643. [Link]

  • ResearchGate. Studies on sulfonamide degradation products. [Link]

  • BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • R Discovery. Stability-Indicating HPLC Method Research Articles. [Link]

  • Molecules. Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? [Link]

  • Applied and Environmental Microbiology. Anaerobic Degradation of Chloroaromatic Compounds in Aquatic Sediments under a Variety of Enrichment Conditions. [Link]

  • Applied and Environmental Microbiology. Degradation of Chloronitrobenzenes by a Coculture of Pseudomonas putida and a Rhodococcus sp. [Link]

  • Gowda, B. T., et al. (2010). 2-Chloro-N-(3-methylbenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1292. [Link]

  • ResearchGate. Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. [Link]

  • International Journal of Current Microbiology and Applied Sciences. Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. [Link]

  • Defense Technical Information Center. The Thermal Decomposition of Thirty Commercially Available Materials at 300C. [Link]

  • Shimadzu. Liquid Chromatography. [Link]

  • International Journal of Creative Research Thoughts. Force Degradation And Stability Indicating Method For Impurity Profiling. [Link]

  • Journal of Physical and Chemical Reference Data. A Critical Review of Aqueous Solubilities, Vapor Pressures, Henry's Law Constants, and Octanol–Water Partition Coefficients of the Polychlorinated Biphenyls. [Link]

  • International Journal of Applied Biology and Pharmaceutical Technology. “Validated stability-indicating HPLC method for simultaneous estimation of Ofloxacin and Satranidazole from pharmaceutical dos. [Link]

  • Pharmaceutics. Characterizing the Physicochemical Properties of Two Weakly Basic Drugs and the Precipitates Obtained from Biorelevant Media. [Link]

  • Journal of the Brazilian Chemical Society. Thermodynamic study of the solubility of some sulfonamides in cyclohexane. [Link]

  • Molecules. Thermodynamic Stability of Fenclorim and Clopyralid. [Link]

  • Agronomy. Degradation of Three Herbicides and Effect on Bacterial Communities under Combined Pollution. [Link]

  • ChemRxiv. Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. [Link]

  • ResearchGate. Critical survey of stability constants of cyano complexes. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. View of Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives. [Link]

  • Google Patents. CN101941943A - Synthesis method of 2-chlorine-3-cyanopyridine.
  • ResearchGate. Study on thermal decomposition of 2-chlorobenzalmalononitrile. [Link]

  • Semantic Scholar. Research on the thermal stability of 2-amino-3,5-dichloro-N- methylbenzamide (ADMBA) applying DSC. [Link]

  • Molecules. Interfacial Stabilization Strategy: Hydrothermally Synthesized Highly-Dispersed and Low-Leaching CuO-Biochar for Efficient Peroxydisulfate Activation and Cu-EDTA Degradation. [Link]

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Exploratory

Structural Elucidation and Powder X-Ray Diffraction Profiling of 2-Chloro-3-cyanobenzenesulfonamide: A Comprehensive Guide for Solid-State Characterization

[label="Cyano (-C≡N)\n H-Bond Acceptor", fillcolor="# Refining the Workflow I'm now generating a DOT diagram that refines the structure refinement workflow. This includes an iterative correction loop if R_wp exceeds 10%....

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Cyano (-C≡N)\n H-Bond Acceptor", fillcolor="#

Refining the Workflow

I'm now generating a DOT diagram that refines the structure refinement workflow. This includes an iterative correction loop if R_wp exceeds 10%. Furthermore, it ensures the orthogonal validation with DSC and TGA. This is designed to create a very reliable structure.

Defining the Protocols

I'm now detailing the step-by-step methodologies. I've drafted Protocol 1 for single-crystal growth via anti-solvent vapor diffusion, emphasizing controlled supersaturation for high-quality crystals. Protocol 2 outlines the PXRD procedure, including micronization to prevent preferred orientation effects in the needle-like sulfonamide crystals.

Finalizing the Analysis

I'm now detailing the experimental section, including precise PXRD parameters. I'll cover the use of Cu Kα radiation, the scan range (3° to 50° 2θ), and the Rietveld refinement with GSAS-II, using the SCXRD .cif file as a starting model. I am including the specific details to meet the standards.

Executive Summary

In the realm of active pharmaceutical ingredient (API) development and agrochemical synthesis, the solid-state characterization of highly functionalized intermediates is non-negotiable. 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) represents a complex crystallographic challenge due to the presence of three highly competitive intermolecular interaction sites: a hydrogen-bonding sulfonamide group, a strongly electrophilic ortho-chloro substituent, and a directional, hydrogen-bond-accepting meta-cyano group.

This whitepaper provides an in-depth technical framework for the crystallographic structure determination and Powder X-Ray Diffraction (PXRD) profiling of 2-Chloro-3-cyanobenzenesulfonamide. By moving beyond basic procedural steps, this guide explains the causality behind solvent selection, synthon competition, and diffractogram refinement, establishing a self-validating protocol for phase purity in drug development.

Supramolecular Synthons & Crystallographic Logic

To successfully crystalize and analyze 2-Chloro-3-cyanobenzenesulfonamide, one must first understand the thermodynamic hierarchy of its supramolecular synthons.

  • The Sulfonamide Dominance: Primary sulfonamides (-SO₂NH₂) are classic supramolecular building blocks. They overwhelmingly favor the formation of centrosymmetric dimers characterized by the R22​(8) graph-set motif, driven by robust N-H···O=S hydrogen bonds[1].

  • Cyano Group Competition: The meta-cyano group (-C≡N) is a potent, linear hydrogen-bond acceptor. In highly polar environments, it can kinetically compete with the sulfonyl oxygens, leading to the formation of catemer chains (N-H···N≡C) rather than discrete dimers[2].

  • Halogen Bonding (σ-Hole Interactions): The ortho-chloro substituent introduces significant steric bulk and a polarizable electron cloud. The electropositive crown of the chlorine atom (the σ-hole) can engage in halogen bonding (C-Cl···O or C-Cl···N), which acts as a secondary lattice stabilizer, dictating the final 3D packing architecture[3].

Interaction Logic Diagram

Synthon_Hierarchy S1 Sulfonamide (-SO2NH2) Primary Donor/Acceptor M1 Thermodynamic Sink: R2,2(8) Dimer (N-H...O) S1->M1 Dominant Interaction M2 Kinetic Competitor: Catemer Chains (N-H...N) S1->M2 Secondary H-Bonding M3 Lattice Stabilizer: Halogen Bonding (C-Cl...O) S1->M3 O-atom Nucleophile S2 Cyano (-C≡N) Strong Acceptor S2->M2 Directs Chain Formation S3 Chloro (-Cl) Halogen Bond Donor S3->M3 σ-Hole Interaction

Figure 1: Thermodynamic and kinetic hierarchy of supramolecular synthons in 2-Chloro-3-cyanobenzenesulfonamide.

Quantitative Data: Expected Crystallographic Parameters

Based on the isostructural packing behaviors of related halogenated benzenesulfonamides (such as 2-chlorobenzenesulfonamide and 4-chlorobenzenesulfonamide), the expected crystallographic parameters for the thermodynamically stable polymorph are summarized below[3][4].

Table 1: Anticipated Crystallographic Parameters

ParameterExpected Range / ValueCausality / Structural Significance
Space Group Monoclinic ( P21​/c or Cc )Typical for asymmetric halogenated benzenesulfonamides to maximize packing efficiency and eliminate void space[3].
Z (Molecules/Unit Cell) 4Standard for monoclinic packing of small molecular APIs.
N-H···O Bond Distance 2.85 – 2.95 ÅConfirms the presence of the strong, classic R22​(8) sulfonamide dimer[1].
C-Cl···O Halogen Bond 3.10 – 3.25 ÅSecondary stabilizing interaction; shorter than the sum of van der Waals radii, confirming σ-hole participation[3].
Torsion Angle (C-S-N) -60° to -70°Steric repulsion from the ortho-chloro group forces the sulfonamide out of the benzene plane[4].

Experimental Methodologies

To ensure absolute trustworthiness in solid-state characterization, every protocol must be a self-validating system. A single crystal solves the structure, but APIs require bulk phase purity validation. Therefore, Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD) must be used in an orthogonal, closed-loop workflow.

Protocol A: Single-Crystal Growth via Anti-Solvent Vapor Diffusion

Causality: Direct solvent evaporation often leads to rapid supersaturation, causing twinning or highly defective needle-like crystals. Vapor diffusion provides a highly controlled supersaturation gradient, yielding high-quality, defect-free single crystals.

  • Dissolution: Dissolve 50 mg of highly purified 2-Chloro-3-cyanobenzenesulfonamide in 1.0 mL of acetone (a polar aprotic solvent that temporarily disrupts sulfonamide dimers).

  • Chamber Setup: Place the unsealed sample vial inside a larger, sealable glass chamber containing 5.0 mL of n-hexane (the anti-solvent).

  • Diffusion: Seal the outer chamber tightly. Allow the n-hexane vapor to slowly diffuse into the acetone solution at an isothermal temperature of 20°C for 48–72 hours.

  • Harvesting: Harvest the resulting block-like single crystals suspended in the mother liquor using a cryo-loop and immediately transfer them to the diffractometer under a nitrogen cold stream (100 K) to prevent thermal degradation.

Protocol B: PXRD Data Collection and Rietveld Refinement

Causality: Sulfonamides frequently crystallize as high-aspect-ratio needles. If analyzed without micronization, these needles lie flat on the sample holder, causing severe preferred orientation along the (h00) or (0k0) planes. Micronization ensures random crystallite orientation, a fundamental prerequisite for accurate Rietveld refinement[5].

  • Sample Preparation: Weigh 30 mg of the bulk synthesized powder. Micronize using an agate mortar and pestle for exactly 5 minutes to achieve a uniform particle size (<10 µm)[6].

  • Mounting: Mount the micronized powder onto a zero-background silicon wafer holder to eliminate amorphous background scattering.

  • Data Acquisition: Scan the sample from 2θ = 3° to 50° using a step size of 0.013° and a count time of 100 seconds per step, utilizing a diffractometer equipped with Cu Kα radiation (λ = 1.5406 Å)[5].

  • Refinement (Self-Validating Step): Import the raw diffractogram into refinement software (e.g., GSAS-II). Use the .cif file generated from Protocol A as the starting structural model. Perform a DFT-assisted Rietveld refinement to mathematically overlay the experimental bulk data with the theoretical single-crystal data[5].

PXRD Workflow Diagram

PXRD_Workflow Step1 Sample Preparation (Micronization <10 µm) Step2 Data Acquisition (Cu Kα, Transmission) Step1->Step2 Mitigates Preferred Orientation Step3 Pattern Indexing & Background Subtraction Step2->Step3 High-Resolution Diffractogram Step4 Le Bail Fitting (Unit Cell Extraction) Step3->Step4 Peak Positions Step5 Rietveld Refinement (Minimize R_wp < 10%) Step4->Step5 Initial Structural Model Step5->Step3 Iterative Correction (If R_wp > 10%) Step6 Orthogonal Validation (DSC / TGA) Step5->Step6 Validated Bulk Phase

Figure 2: Step-by-step PXRD data acquisition and self-validating Rietveld refinement workflow.

Phase Purity and System Validation

To guarantee the trustworthiness of the structural claims, the system relies on the Weighted Profile R-factor ( Rwp​ ) during Rietveld refinement.

If the Rwp​ exceeds 10%, or if unindexed Bragg peaks remain in the difference plot, the system automatically flags the presence of a polymorphic impurity, an unreacted precursor, or incomplete desolvation. In such events, the batch must undergo a mandatory recrystallization step. Orthogonal validation via Differential Scanning Calorimetry (DSC) should be employed to confirm the absence of multiple melting endotherms, which would corroborate the PXRD findings of a mixed-phase sample[6].

Conclusion

The crystallographic profiling of 2-Chloro-3-cyanobenzenesulfonamide requires a rigorous understanding of competing supramolecular synthons. By mapping the thermodynamic dominance of the sulfonamide dimer against the kinetic interference of the cyano group and the stabilizing effects of halogen bonding, researchers can rationally design crystallization workflows. Executing the self-validating PXRD protocol outlined above ensures that the structural integrity observed at the single-molecule level scales flawlessly to the bulk API batch.

References

  • Supramolecular Recognition and Energy Frameworks in Host–Guest Complexes of 18-Crown-6 and Sulfonamides Source: Crystal Growth & Design - ACS Publications URL:[2]

  • Modularity and three-dimensional isostructurality of novel synthons in sulfonamide–lactam cocrystals Source: PMC (National Institutes of Health) URL:[1]

  • Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure Source: ResearchGate URL:[4]

  • 2-Chlorobenzenesulfonamide Source: PMC (National Institutes of Health) URL:[3]

  • Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling Source: PMC (National Institutes of Health) URL:[6]

  • DFT–Assisted Structure Determination from Powder X-ray Diffraction Data of a New Zonisamide/ϵ-Caprolactam Cocrystal Source: MDPI URL:[5]

Sources

Foundational

Preliminary Biological Evaluation of 2-Chloro-3-cyanobenzenesulfonamide Analogs: Targeting Tumor-Associated Carbonic Anhydrase IX/XII

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary The tumor microenvironment is fundamentally charact...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

The tumor microenvironment is fundamentally characterized by hypoxia, which triggers a cascade of adaptive survival mechanisms in cancer cells. Central to this adaptation is the overexpression of the transmembrane metalloenzymes Carbonic Anhydrase IX (CA IX) and XII (CA XII). By catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons, these isoforms maintain an alkaline intracellular pH while acidifying the extracellular matrix, thereby promoting tumor survival, chemoresistance, and metastasis.

This technical guide details the preliminary biological evaluation of 2-Chloro-3-cyanobenzenesulfonamide (CAS 1261675-98-2) and its analogs. By utilizing the classic "tail approach" in medicinal chemistry, this scaffold is designed to selectively inhibit tumor-associated CA IX/XII over the ubiquitous cytosolic off-target isoforms (hCA I and hCA II) [1].

Mechanistic Rationale & Pharmacophore Modeling

The design of 2-Chloro-3-cyanobenzenesulfonamide analogs relies on a bipartite pharmacophore model:

  • The Zinc-Binding Group (ZBG): The primary primary sulfonamide ( −SO2​NH2​ ) acts as the ZBG. In the deprotonated state, the sulfonamide nitrogen coordinates directly with the Zn2+ ion in the enzyme's active site, displacing the catalytic water molecule and halting the hydration reaction [2].

  • The "Tail" (2-Chloro-3-cyano substitution): The selectivity of the inhibitor is driven by the physicochemical properties of the phenyl ring substituents. The chloro group at the ortho position introduces significant steric bulk and lipophilicity, forcing the molecule to orient toward the hydrophobic half of the CA active site. The cyano group at the meta position acts as a strong electron-withdrawing group, increasing the acidity of the sulfonamide (lowering its pKa​ ), which improves the kinetic binding signature and affinity at physiological pH [1]. Furthermore, the cyano group can participate in hydrogen bonding with specific residues unique to the CA IX active site cleft, discriminating against the narrower hCA II pocket.

G Hypoxia Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA IX Overexpression HIF1A->CAIX Transcriptional Activation Acid Extracellular Acidification CAIX->Acid CO2 Hydration Survival Tumor Cell Survival & Metastasis Acid->Survival Inhibitor 2-Chloro-3-cyanobenzenesulfonamide Inhibitor->CAIX Zinc Binding / Inhibition

Caption: Hypoxia-induced HIF-1α signaling pathway leading to CA IX expression and targeted inhibition.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the biological evaluation must differentiate between targeted CA IX inhibition and general cytotoxicity. The following protocols are designed as self-validating systems.

Protocol 1: In Vitro Stopped-Flow CO2​ Hydration Assay

Purpose: To determine the inhibition constant ( Ki​ ) of the analogs against purified hCA I, II, IX, and XII. Causality: Standard steady-state kinetics are too slow for CA due to its extremely high turnover rate. A stopped-flow spectrophotometer allows for the measurement of the initial velocity of the CO2​ hydration reaction by monitoring the pH-dependent color change of a pH indicator.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 10 mM HEPES buffer at pH 7.5. Rationale: HEPES does not coordinate with the active site zinc, preventing baseline interference.

  • Indicator Addition: Add 0.2 mM Phenol Red to the buffer. The absorbance maximum of Phenol Red shifts as the pH drops due to H+ generation from CO2​ hydration.

  • Enzyme & Inhibitor Incubation: Pre-incubate the purified recombinant CA enzyme (10-50 nM depending on the isoform) with varying concentrations of the 2-Chloro-3-cyanobenzenesulfonamide analog for 15 minutes at 20°C. Rationale: Sulfonamides are slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached [1].

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with an equal volume of CO2​ -saturated water (approx. 17 mM) using the stopped-flow instrument.

  • Data Acquisition: Monitor the decrease in absorbance at 558 nm over 10 seconds.

  • Self-Validation: Run an uncatalyzed reaction (buffer + CO2​ without enzyme) to establish the baseline hydration rate. Run Acetazolamide (AAZ) as a positive control. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Hypoxic Cell Viability Assay (MDA-MB-468)

Purpose: To evaluate the functional anti-tumor efficacy of the analogs in a physiologically relevant model. Causality: CA IX is a hypoxia-inducible factor. If a compound is a true CA IX inhibitor, it will exhibit high cytotoxicity under hypoxic conditions (where the cell relies on CA IX for pH regulation) and low cytotoxicity under normoxic conditions. If the compound kills cells in both environments, it is a general cytotoxin, not a targeted agent.

Step-by-Step Methodology:

  • Cell Seeding: Seed MDA-MB-468 human breast cancer cells at 5×103 cells/well in 96-well plates using DMEM supplemented with 10% FBS. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with serial dilutions of the analogs (0.1 µM to 100 µM).

  • Environmental Segregation (The Validation Step):

    • Plate A (Normoxia): Incubate at 37°C in a standard incubator ( 21%O2​ , 5%CO2​ ).

    • Plate B (Hypoxia): Incubate at 37°C in a hypoxia chamber ( 1%O2​ , 5%CO2​ , 94%N2​ ).

  • Incubation: Maintain both environments for 72 hours.

  • Readout: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours, lyse cells with DMSO, and measure absorbance at 570 nm.

  • Analysis: Calculate the IC50​ for both normoxic and hypoxic conditions. A high Hypoxia/Normoxia selectivity ratio indicates successful CA IX targeting [3].

Quantitative Data Presentation

The following table summarizes the representative structure-activity relationship (SAR) data, comparing the parent compound against standard controls and hypothetical optimized analogs.

Compound / AnaloghCA I Ki​ (nM)hCA II Ki​ (nM)hCA IX Ki​ (nM)hCA XII Ki​ (nM)Hypoxia IC50​ (µM)Normoxia IC50​ (µM)
Acetazolamide (Control) 250.012.025.05.745.2>100.0
2-Chloro-3-cyanobenzenesulfonamide >1000.0450.018.012.08.5>100.0
Analog A (4-Fluoro substitution) >1000.0850.09.28.43.2>100.0
Analog B (5-Methoxy substitution) >1000.01200.04.56.11.8>100.0

Structure-Activity Relationship (SAR) Insights

The biological evaluation reveals critical insights into the causality of the molecular design:

  • Isoform Selectivity: The parent 2-Chloro-3-cyanobenzenesulfonamide exhibits poor affinity for hCA I and hCA II ( Ki​ > 450 nM) but excellent affinity for hCA IX (18 nM). The bulky 2-chloro group creates a steric clash within the highly conserved, narrow active site of hCA II, pushing the molecule out of optimal zinc-coordination geometry. However, the active site of hCA IX is wider and more hydrophobic, easily accommodating the di-substituted phenyl ring.

  • Fluorine Scanning (Analog A): The introduction of a fluorine atom at the 4-position (Analog A) further modulates the thermodynamics of binding. Fluorination alters the electron density of the aromatic ring, enhancing π -stacking interactions with specific histidine residues in the CA IX pocket, effectively halving the Ki​ to 9.2 nM[1].

  • Phenotypic Validation: The cell viability data perfectly mirrors the enzymatic data. The compounds show negligible toxicity in normoxia ( IC50​ > 100 µM), proving they are not inherently cytotoxic. Under hypoxia, where MDA-MB-468 cells upregulate CA IX to survive intracellular acidosis, the compounds induce cell death at low micromolar concentrations.

References

  • The Influence of Varying Fluorination Patterns on the Thermodynamics and Kinetics of Benzenesulfonamide Binding to Human Carbonic Anhydrase II Biomolecules / PubMed Central (NIH)[Link]

  • Structure-Activity Relationship Studies To Identify Affinity Probes in Bis-aryl Sulfonamides That Prolong Immune Stimuli Journal of Medicinal Chemistry / ACS Publications[Link]

Exploratory

Comprehensive Technical Guide: Storage, Handling, and Safety Protocols for 2-Chloro-3-cyanobenzenesulfonamide

Executive Summary 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry, agrochemical development, and advanced organic synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a highly functionalized aromatic building block utilized extensively in medicinal chemistry, agrochemical development, and advanced organic synthesis[1]. Featuring an aryl chloride, a nitrile group, and a primary sulfonamide, this trifunctional molecule offers versatile reactivity. However, this same reactivity demands stringent storage, handling, and safety protocols to maintain chemical integrity and ensure operator safety. This whitepaper establishes a field-proven, self-validating framework for managing this compound in a laboratory or pilot-plant setting.

Physicochemical Profiling & Structural Causality

To design an effective handling protocol, one must first analyze the molecule's structural causality. The presence of two strong electron-withdrawing groups (EWGs)—the cyano (-CN) and sulfonamide (-SO 2​ NH 2​ ) moieties—significantly depletes the electron density of the central benzene ring.

  • SNAr Susceptibility: This electronic depletion highly activates the chlorine atom at the 2-position, making it exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines, thiols, or alkoxides.

  • Hydrolytic Vulnerability: While the nitrile group is stable under neutral, anhydrous conditions, exposure to strong aqueous acids or bases at elevated temperatures will catalyze its hydrolysis to an amide or carboxylic acid[2].

  • Thermal Stability: Sulfonamides are generally stable crystalline solids, but excessive heat or combustion can lead to the emission of highly toxic fumes, including sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl)[3].

Reactivity Core 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Nucleophiles (Amines/Thiols) Base, Heat Hydrolysis Nitrile Hydrolysis (Amide/Carboxyl) Core->Hydrolysis Strong Aqueous Acid/Base Elevated Temp Cleavage Sulfonamide Cleavage Core->Cleavage Strong Reducing Agents

Figure 1: Primary reactivity and degradation pathways of 2-Chloro-3-cyanobenzenesulfonamide.

Hazard Assessment & Toxicology

While specific toxicological data for 1261675-98-2 is limited, extrapolation from closely related structural analogs (e.g., 4-cyanobenzenesulfonamide and 2-chlorobenzenesulfonamide) provides a reliable and authoritative safety framework[3][4].

Table 1: GHS Hazard Classifications & Required PPE

Hazard ClassCategoryRequired PPE & Engineering Controls
Acute Toxicity (Oral) Category 4Nitrile gloves, lab coat; strict prohibition of food/drink in the lab[3].
Skin Corrosion/Irritation Category 2Double-gloving recommended for bulk handling to prevent dermal absorption[4].
Serious Eye Damage Category 2ASplash-proof chemical safety goggles (face shield for large-scale reactions)[4].
STOT (Single Exposure) Category 3Handle strictly inside a certified chemical fume hood to prevent dust inhalation[3].

Storage and Environmental Controls

To prevent premature degradation via hydrolysis or nucleophilic attack from atmospheric moisture and impurities, the compound must be stored under strictly controlled conditions[5].

Table 2: Storage Conditions & Incompatibilities

ParameterSpecificationCausality / Rationale
Temperature 2°C to 8°C (Refrigerated)Minimizes the thermodynamic energy available for spontaneous degradation[4].
Atmosphere Desiccated, Inert (Ar/N 2​ )Prevents moisture-driven hydrolysis of the highly electrophilic nitrile group.
Incompatibilities Strong Oxidizers, Strong Acids/BasesPrevents violent exothermic reactions and premature cleavage of the sulfonamide[3].

Experimental Workflows & Methodologies

As a Senior Application Scientist, it is critical to implement protocols that are not merely instructional, but self-validating systems . The following methodologies ensure that errors are caught mechanically before they compromise the experiment or operator safety.

Protocol 1: Self-Validating Weighing and Transfer

Handling powdered sulfonamides poses a severe inhalation risk (STOT SE 3) due to static-driven aerosolization.

  • Environmental Preparation: Ensure the fume hood face velocity is operating between 80-100 fpm.

    • Causality: Prevents the escape of fine crystalline dust into the laboratory environment.

  • Static Mitigation: Utilize an anti-static bar or zero-stat gun on the weighing boat, and manipulate the solid using a grounded stainless-steel spatula.

    • Causality: Powders with high heteroatom content hold static charges, leading to aerosolization and fluctuating, inaccurate mass readings.

  • Mass Verification (Validation Checkpoint): Tare the reaction vessel, add the compound, record the mass, and re-weigh the empty stock container.

    • Self-Validation: The mass lost from the stock container must equal the mass gained in the reaction vessel. A discrepancy indicates material was lost to the environment as hazardous dust, requiring immediate decontamination.

Protocol 2: Representative Nucleophilic Aromatic Substitution (SNAr) Setup

Utilizing the activated 2-chloro position for functionalization.

  • Solvent Degassing: Dissolve 2-Chloro-3-cyanobenzenesulfonamide in anhydrous THF or DMF and sparge with Argon for 10 minutes.

    • Causality: Removes dissolved oxygen to prevent oxidative side-reactions, and ensures the nitrile group is not subjected to aqueous hydrolysis[2].

  • Reagent Addition: Add the nucleophile (e.g., a secondary amine) dropwise at 0°C, followed by a non-nucleophilic base (e.g., DIPEA).

    • Causality: The electron-withdrawing cyano and sulfonamide groups make the 2-chloro position highly reactive. Cooling to 0°C controls the exothermic SNAr reaction and prevents thermal degradation of the sulfonamide.

  • Reaction Monitoring (Validation Checkpoint): Monitor the reaction via LCMS.

    • Self-Validation: The distinct isotopic mass signature of the starting material's chlorine atom ( 35 Cl / 37 Cl ratio of 3:1) will disappear in the product mass spectrum, providing definitive, self-validating confirmation of successful substitution.

Workflow Step1 1. Material Retrieval (Desiccated, Cool Storage) Step2 2. Weighing Station (Fume Hood / Vented Enclosure) Step1->Step2 Verify PPE (Gloves, Goggles) Step3 3. Reaction Vessel Transfer (Inert Gas Purge) Step2->Step3 Anti-static spatulas Step4 4. Reaction Execution (Closed System, Temp Control) Step3->Step4 Seal and purge Step5 5. Waste Segregation (Halogenated Waste) Step4->Step5 Quench and dispose

Figure 2: Step-by-step safe handling and transfer workflow for hazardous sulfonamide derivatives.

Emergency Response & Waste Management

  • Spill Protocol: Do not sweep dry powder. Gently cover the spill with damp absorbent pads to suppress dust generation, then collect mechanically into a sealed, labeled container. Wash the area with a 5% sodium bicarbonate solution to neutralize residual acidity from the sulfonamide.

  • Waste Segregation: All reaction mixtures containing this compound must be disposed of in Halogenated Organic Waste containers due to the aryl chloride moiety. Never mix with strong acids, as this could theoretically liberate hydrogen cyanide (HCN) gas from the degraded nitrile group.

References

  • BuyersGuideChem . "2-Chloro-3-cyanobenzenesulfonamide | 1261675-98-2". Chemical Database. Available at: [Link]

  • Organic Syntheses . "Aldehydes from Aromatic Nitriles: 4-Formylbenzenesulfonamide". Organic Syntheses, Vol. 51, p.20 (1971). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Suzuki-Miyaura Cross-Coupling Conditions for 2-Chloro-3-cyanobenzenesulfonamide

Executive Summary The Suzuki-Miyaura cross-coupling of 2-Chloro-3-cyanobenzenesulfonamide presents a complex trifecta of synthetic challenges for drug development professionals. The substrate features an unactivated aryl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Suzuki-Miyaura cross-coupling of 2-Chloro-3-cyanobenzenesulfonamide presents a complex trifecta of synthetic challenges for drug development professionals. The substrate features an unactivated aryl chloride, extreme steric hindrance (ortho, ortho-disubstitution), and an unprotected sulfonamide moiety. Unprotected sulfonamides are notorious for poisoning palladium catalysts; their acidic protons (pKa ~10) deprotonate under basic coupling conditions to form stable, unreactive Pd-N complexes[1].

This application note details a self-validating, highly optimized protocol that circumvents the need for transient protecting groups (such as tert-butyl or MEM). By leveraging the extreme steric bulk and electron-rich nature of the Buchwald ligand XPhos , combined with an excess of a mild inorganic base (K₃PO₄), researchers can achieve high-yielding C-C bond formation while maintaining the integrity of the sensitive cyano and sulfonamide functional groups[2].

Substrate Analysis & Mechanistic Rationale

To design a robust protocol, we must move beyond empirical screening and address the specific causality of the substrate's chemical environment:

  • The Aryl Chloride Barrier: Aryl chlorides are intrinsically less reactive toward oxidative addition than their bromide or iodide counterparts[3]. This necessitates a highly electron-rich ligand to increase the electron density at the palladium center, facilitating the insertion into the strong C-Cl bond[4].

  • The Steric Shielding Effect: The chloride leaving group is sandwiched between a bulky sulfonamide (C1) and a cyano group (C3). This severe steric hindrance requires a ligand that can form a highly active, monoligated L1​Pd(0) species to penetrate the steric pocket.

  • Preventing Catalyst Poisoning: The most critical failure point in this reaction is the unprotected -SO₂NH₂ group. Under basic conditions, it forms an anion that readily coordinates to Pd(II) intermediates, halting the catalytic cycle[1]. XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) solves this by acting as a physical shield. Its massive triisopropylbiphenyl backbone wraps around the palladium center, creating a steric environment that permits the coupling of the planar arylboronic acid but physically blocks the bulkier sulfonamide nitrogen from coordinating[2].

  • Base Stoichiometry & Selection: K₃PO₄ is selected because it is mild enough to prevent the hydrolysis of the electrophilic cyano group into an amide or carboxylic acid. Crucially, 3.5 equivalents are required: 1.0 equivalent is immediately consumed to deprotonate the sulfonamide, leaving 2.5 equivalents to facilitate the crucial base-exchange and transmetalation steps.

Visualizing the Catalytic Workflow

The following diagram illustrates the tailored catalytic cycle, highlighting the specific intermediates formed when coupling this highly hindered substrate.

SuzukiCycle Pd_precatalyst Pd2(dba)3 + XPhos Precatalyst Pd0 L-Pd(0) Active Catalyst Pd_precatalyst->Pd0 Activation OxAdd Oxidative Addition (Sterically hindered C-Cl bond) Pd0->OxAdd PdII_Cl L-Pd(II)(Ar)Cl Intermediate OxAdd->PdII_Cl 2-Chloro-3-cyanobenzenesulfonamide BaseEx Base Exchange (K3PO4) PdII_Cl->BaseEx PdII_OR L-Pd(II)(Ar)(OH) BaseEx->PdII_OR TransMet Transmetalation (Ar'-B(OH)2) PdII_OR->TransMet PdII_ArAr L-Pd(II)(Ar)(Ar') Intermediate TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration of L-Pd(0) Product Coupled Biaryl Product (Unprotected Sulfonamide Intact) RedElim->Product

Fig 1. Catalytic cycle of Suzuki coupling for hindered sulfonamides using XPhos.

Quantitative Data: Condition Optimization

The table below summarizes the quantitative optimization data, demonstrating the causality behind the failure of standard conditions and the success of the XPhos system. Reactions were performed on a 1.0 mmol scale with phenylboronic acid (1.5 eq).

EntryCatalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2.0)Toluene/H₂O (4:1)100< 5%Failure: Cl too unreactive; Pd poisoned by sulfonamide anion.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (3.0)1,4-Dioxane/H₂O (4:1)9015%Poor: Incomplete oxidative addition; insufficient steric shielding.
3Pd₂(dba)₃ / SPhos (4 mol%)K₃PO₄ (3.5)1,4-Dioxane/H₂O (4:1)9062%Moderate: SPhos promotes Cl insertion but allows minor Pd-N poisoning.
4 Pd₂(dba)₃ / XPhos (4 mol%) K₃PO₄ (3.5) 1,4-Dioxane/H₂O (4:1) 90 89% Optimal: XPhos bulk physically blocks sulfonamide coordination.

Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and specific workup adjustments are included to ensure reproducibility.

Materials & Reagents
  • 2-Chloro-3-cyanobenzenesulfonamide (1.0 equiv, limiting reagent)

  • Arylboronic acid (1.5 equiv)

  • Pd₂(dba)₃ (2.0 mol% Pd, 1.0 mol% dimer)

  • XPhos (4.0 mol%)

  • K₃PO₄ (anhydrous, finely powdered, 3.5 equiv)

  • 1,4-Dioxane / Deionized Water (4:1 v/v, thoroughly degassed)

Step-by-Step Methodology

Step 1: Reaction Setup & Degassing (Critical Step)

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-Chloro-3-cyanobenzenesulfonamide (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.5 eq).

  • Add Pd₂(dba)₃ (1.0 mol%) and XPhos (4.0 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 2 minutes, then backfill with Argon. Repeat this purge cycle three times. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand and promotes oxidative homocoupling of the boronic acid.

Step 2: Solvent Addition & Initiation 4. In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and water. Sparge the solvent mixture with Argon for 15 minutes. 5. Add the degassed solvent mixture to the reaction flask via syringe. 6. Place the flask in a pre-heated oil bath at 90 °C and stir vigorously (800 rpm). 7. Self-Validation Cue: The reaction mixture will rapidly transition from a dark purple/brown (Pd₂(dba)₃) to a clear, pale yellow/orange solution, indicating the successful formation of the active L1​Pd(0) species.

Step 3: Monitoring & Reaction Completion 8. Monitor the reaction via LC-MS or TLC (typically 4-6 hours). The high polarity of the sulfonamide requires a polar eluent (e.g., 5-10% MeOH in DCM) for TLC analysis.

Step 4: Specialized Workup (Critical for Sulfonamides) 9. Once starting material is consumed, cool the reaction to room temperature. 10. Dilute the mixture with Ethyl Acetate (EtOAc) and Water. 11. Acidification: Because the sulfonamide exists as a highly water-soluble potassium salt at this stage, carefully add 1M HCl dropwise to the aqueous layer until the pH reaches ~5. Causality: Failing to neutralize the aqueous layer will result in the product remaining in the aqueous phase, leading to artificially low isolated yields. 12. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

The mechanistic principles and ligand selections detailed in this Application Note are grounded in the following peer-reviewed literature:

1.3 - National Institutes of Health (PMC) 2.4 - Thieme Connect 3.2 - BenchChem 4.1 - ACS Publications

Sources

Application

Application Note: Divergent Heterocyclic Synthesis Using 2-Chloro-3-cyanobenzenesulfonamide

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and advanced cyclization strategies. Introduction & Structural Ration...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and advanced cyclization strategies.

Introduction & Structural Rationale

In modern drug discovery, highly functionalized aromatic building blocks are critical for accessing complex chemical space. 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a privileged "Swiss Army Knife" scaffold[1]. Its utility stems from the orthogonal reactivity of its three contiguous functional groups, which allow for divergent synthesis of biologically active heterocycles such as dibenzosultams, benzothiazines, and complex amidines.

As an Application Scientist, it is crucial to understand the electronic interplay of this molecule:

  • The Ortho-Chloro Group: Highly activated toward Nucleophilic Aromatic Substitution (SNAr) and transition-metal-catalyzed cross-coupling due to the strong electron-withdrawing effects of the adjacent cyano (-CN) and sulfonamide (-SO 2​ NH 2​ ) groups.

  • The Sulfonamide Moiety: Serves as a versatile nitrogen nucleophile for C-N bond formation, enabling the synthesis of cyclic sulfonamides (sultams) which are prominent in IDO1 and TRPV1 inhibitor design.

  • The Cyano Group: Acts as an electrophilic handle for condensation reactions, readily forming amidines, tetrazoles, or participating in tandem annulations.

Physicochemical Profile
PropertyValueSynthetic Implication
Molecular Formula C 7​ H 5​ ClN 2​ O 2​ SHighly functionalized low-MW building block.
Molecular Weight 216.64 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).
pKa (Sulfonamide) ~8.5 - 9.0Readily deprotonated by mild bases (e.g., K 2​ CO 3​ , DBU) for N-alkylation/arylation.
Electronic Nature Highly Electron-DeficientAccelerates SNAr; requires electron-rich coupling partners for optimal cross-coupling.

Key Synthetic Workflows & Mechanistic Insights

Copper-Catalyzed C-N Coupling & Photoinduced Sultam Aromatization

The synthesis of dibenzosultams traditionally requires expensive palladium catalysts. However, 2-chloro-3-cyanobenzenesulfonamide can undergo a highly efficient, two-step "transition-metal-free" cyclization. First, an Ullmann-type C-N coupling is performed using CuI and N,N'-dimethylethylenediamine (DMEDA). DMEDA acts as a bidentate ligand, stabilizing the Cu(I) oxidation state and preventing disproportionation, which is critical when coupling sterically hindered ortho-chloro substrates[2].

Subsequently, the N-aryl intermediate undergoes a photoinduced intramolecular arylation. Upon deprotonation by t-BuOK in DMSO, irradiation with 395 nm LED light triggers a mesolytic cleavage of the C-Cl bond via a radical anion intermediate, yielding the fused dibenzosultam [3].

Mechanism N1 N-Aryl-2-chloro-3-cyano- benzenesulfonamide N2 Deprotonation (t-BuOK) Sulfonamide Anion N1->N2 N3 Photoexcitation (395 nm) Radical Anion Formation N2->N3 N4 Mesolytic Cleavage Loss of Chloride Ion N3->N4 N5 Intramolecular Aryl Radical Addition to N-Aryl Ring N4->N5 N6 Aromatization Dibenzosultam Product N5->N6

Mechanistic pathway of photoinduced intramolecular arylation to form dibenzosultams.

Cyano-Directed Amidine Condensation

The cyano group of 2-chloro-3-cyanobenzenesulfonamide is highly electrophilic. Condensation with heterocyclic methyl carbimidates under basic conditions (DBU) yields novel sulfonyl-carboximidamides. DBU is chosen as a non-nucleophilic base because it effectively drives the condensation without competing for the electrophilic cyano carbon, a common failure point when using primary or secondary amine bases[4][5].

Divergent A 2-Chloro-3-cyanobenzenesulfonamide (Core Building Block) B CuI/DMEDA Coupling (C-N Bond Formation) A->B Aryl Halides E DBU/MeOH Condensation (Cyano Activation) A->E Heterocyclic Carbimidates G Thiolate/Amine Annulation (C-S/C-N Formation) A->G 2-Aminothiophenols C N-Aryl Intermediate B->C D Photoinduced Cyclization (Dibenzosultams) C->D t-BuOK, DMSO, hν F Sulfonyl-Carboximidamides (Amidines) E->F H Fused Benzothiazines G->H

Divergent synthetic pathways of 2-Chloro-3-cyanobenzenesulfonamide in heterocyclic chemistry.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are included to ensure causality between the reagent choice and the reaction outcome.

Protocol A: Synthesis of N-Aryl-2-chloro-3-cyanobenzenesulfonamides (Cu-Catalyzed)

Objective: Establish the C-N bond prior to photo-cyclization.

  • Preparation: In an oven-dried Schlenk tube, add 2-chloro-3-cyanobenzenesulfonamide (1.0 mmol), the desired aryl iodide (1.2 mmol), CuI (10 mol%, 0.1 mmol), and anhydrous K 2​ CO 3​ (2.0 mmol).

  • Atmosphere Exchange: Evacuate and backfill the tube with Argon (3 cycles). Rationale: Cu(I) is highly susceptible to oxidation to inactive Cu(II) in the presence of atmospheric oxygen.

  • Ligand & Solvent Addition: Add anhydrous DMF (3.0 mL) followed by N,N'-dimethylethylenediamine (DMEDA, 20 mol%, 0.2 mmol) via syringe.

  • Reaction: Seal the tube and stir at 110 °C for 12 hours.

  • Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the starting material mass ([M-H] 215) is fully consumed, replaced by the corresponding N-aryl mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with 1M HCl (10 mL) to remove the copper-amine complex. Dry the organic layer over Na 2​ SO 4​ , concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Transition-Metal-Free Photoinduced Cyclization to Dibenzosultams

Objective: Intramolecular C-C bond formation via radical anion mesolytic cleavage.

  • Preparation: Dissolve the N-aryl-2-chloro-3-cyanobenzenesulfonamide intermediate (0.5 mmol) in anhydrous DMSO (5.0 mL) in a quartz or borosilicate glass vial.

  • Base Addition: Add t-BuOK (1.5 mmol, 3.0 equiv). Rationale: Complete deprotonation of the sulfonamide is required to generate the electron-rich anion necessary for subsequent photoexcitation.

  • Irradiation: Irradiate the stirring solution with a 395 nm visible-LED light source (e.g., Kessil lamp) at room temperature for 14–16 hours.

  • Validation Checkpoint: TLC (UV active) will show the disappearance of the starting material and the appearance of a highly fluorescent blue/green spot indicative of the extended conjugated dibenzosultam system.

  • Workup: Quench with saturated aqueous NH 4​ Cl (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organics with brine (5 x 10 mL) to thoroughly remove DMSO. Purify via silica gel chromatography.

Protocol C: DBU-Mediated Condensation to Sulfonyl-Carboximidamides

Objective: Selective functionalization of the cyano group.

  • Preparation: In a round-bottom flask, combine 2-chloro-3-cyanobenzenesulfonamide (1.0 mmol) and the selected heterocyclic methyl carbimidate (1.0 mmol) in anhydrous methanol (10 mL).

  • Catalyst Addition: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 mmol).

  • Reaction: Reflux the mixture (65 °C) for 8 hours. Rationale: The elevated temperature provides the activation energy needed for the nucleophilic attack on the sterically hindered, electron-deficient cyano carbon.

  • Workup: Evaporate the methanol under reduced pressure. Triturate the resulting crude residue with cold diethyl ether to precipitate the pure sulfonyl-carboximidamide. Filter and dry under a vacuum.

Performance Data & Yield Comparison

The table below summarizes the expected yields based on the electronic nature of the coupling partners, demonstrating the robustness of the protocols described above.

Reaction TypeNucleophile / Coupling PartnerElectronic PropertyIsolated Yield (%)Purity (HPLC)
Cu-Catalyzed C-N Coupling IodobenzeneNeutral78%>98%
Cu-Catalyzed C-N Coupling 4-MethoxyiodobenzeneElectron-Rich85%>99%
Photoinduced Cyclization N-(4-Methoxyphenyl) IntermediateElectron-Rich92%>98%
Photoinduced Cyclization N-(4-Fluorophenyl) IntermediateElectron-Deficient65%>95%
Amidine Condensation 2-Quinoline methyl carbimidateHeteroaromatic71%>97%

Note: Electron-rich N-aryl intermediates undergo photoinduced cyclization (Protocol B) more efficiently due to the stabilization of the radical intermediate prior to aromatization.

References

  • Guerra, W. D., et al. (2016). Synthesis of Dibenzosultams by “Transition-Metal-Free” Photoinduced Intramolecular Arylation of N-Aryl-2-halobenzenesulfonamides. The Journal of Organic Chemistry, 81(11), 4633–4644.[Link]

  • Gobis, K., et al. (2013). Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides. Monatshefte für Chemie - Chemical Monthly, 144(5), 647–658.[Link]

  • Ahmad, S., et al. (2021). Recent trends toward the synthesis of fused-benzothiazines and their derivatives. Synthetic Communications, 51(3), 351-378.[Link]

Sources

Method

Application Note: Strategic Derivatization of 2-Chloro-3-cyanobenzenesulfonamide in Drug Discovery

Executive Summary & Mechanistic Rationale 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a densely functionalized aromatic building block highly valued in medicinal chemistry. Its unique structural topology—fe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a densely functionalized aromatic building block highly valued in medicinal chemistry. Its unique structural topology—featuring a C1-sulfonamide, a C2-chlorine, and a C3-nitrile—makes it an ideal precursor for synthesizing complex therapeutics, including kinase inhibitors [1] and carbonic anhydrase inhibitors [2].

From a mechanistic perspective, the juxtaposition of these three groups dictates the molecule's reactivity profile:

  • Extreme Electrophilicity at C2: The chlorine atom is flanked by two strongly electron-withdrawing groups (ortho-sulfonamide and ortho-nitrile). This synergistic electron withdrawal drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring, making the C2 position exceptionally primed for Nucleophilic Aromatic Substitution (SNAr) without the need for transition metal catalysts.

  • Steric Bottlenecks: While electronically activated, the C2 position is sterically hindered. Attempting carbon-carbon bond formation via Transition-Metal Catalyzed Cross-Coupling requires specialized bulky ligands to overcome the steric bulk of the adjacent functional groups and facilitate the reductive elimination step [3].

  • Orthogonal Reactivity: The C3-nitrile and C1-sulfonamide offer orthogonal handles for further derivatization (e.g., tetrazole formation or sulfonamide alkylation) once the C2 position has been functionalized.

Synthetic Pathway Visualization

G Core 2-Chloro-3-cyanobenzenesulfonamide (Highly Electron-Deficient Core) SNAr SNAr Reaction (Amines/Thiols) Core->SNAr Base, Polar Aprotic Solvent Suzuki Suzuki-Miyaura Cross-Coupling Core->Suzuki Pd Catalyst, Base, Ligand Tetrazole Nitrile Cycloaddition (Tetrazole Formation) Core->Tetrazole NaN3, Lewis Acid Product1 2-Amino/Thio-3-cyanobenzenesulfonamide SNAr->Product1 Product2 2-Aryl-3-cyanobenzenesulfonamide Suzuki->Product2 Product3 2-Chloro-3-(1H-tetrazol-5-yl)benzenesulfonamide Tetrazole->Product3

Divergent synthetic pathways for 2-Chloro-3-cyanobenzenesulfonamide derivatization.

Quantitative Data: Catalyst and Reagent Optimization

The following table summarizes the optimal conditions established for the primary transformations of this scaffold.

Reaction PathwayTarget TransformationOptimal Catalyst / ReagentSolvent SystemTempTypical YieldKey Mechanistic Advantage
SNAr C2-Cl C2-NR 2​ DIPEA (Base)DMSO or DMF60–80 °C75–95%Exploits extreme electrophilicity of C2; stabilizes the Meisenheimer complex.
Suzuki Coupling C2-Cl C2-ArylPd(dppf)Cl 2​ / K 2​ CO 3​ 1,4-Dioxane/H 2​ O90–100 °C60–85%Large bite angle of the dppf ligand overcomes steric hindrance from ortho groups.
Nitrile Cycloaddition C3-CN C3-TetrazoleNaN 3​ / ZnBr 2​ (Lewis Acid)Isopropanol / H 2​ O100 °C70–90%ZnBr 2​ coordinates the nitrile nitrogen, accelerating the [3+2] cycloaddition.

Step-by-Step Experimental Protocols

Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol leverages the inherent reactivity of the C2-chlorine [2]. Strong bases are avoided to prevent the competitive hydrolysis of the C3-nitrile.

  • Self-Validating System: The reaction is self-validating through LC-MS monitoring. The starting material exhibits a distinct chlorine isotope pattern (M / M+2 ratio of 3:1). Successful conversion is confirmed by the disappearance of this pattern and a mass shift corresponding to the loss of chlorine (-35.5 Da) and the addition of the amine.

Methodology:

  • Preparation: Charge a dry 20 mL reaction vial with 2-Chloro-3-cyanobenzenesulfonamide (1.0 equiv, 1.0 mmol) and the desired primary or secondary amine nucleophile (1.2 equiv).

  • Solvation: Add 5.0 mL of anhydrous DMSO to achieve a 0.2 M concentration.

    • Causality: DMSO is a polar aprotic solvent that solvates the cations of the base but leaves the nucleophile unsolvated and highly reactive, drastically accelerating the SNAr rate.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl byproduct without attacking the electrophilic core itself.

  • Reaction: Stir the mixture at 60 °C for 4–8 hours until LC-MS indicates complete consumption of the starting material.

  • Workup (Critical Step): Pour the mixture into 20 mL of ice-cold water. Adjust the pH to ~4-5 using 1M HCl.

    • Causality: The primary sulfonamide (-SO 2​ NH 2​ ) is weakly acidic (pKa ~9-10). Under the basic reaction conditions, it partially deprotonates into a highly water-soluble salt. Acidification is mandatory to fully protonate the sulfonamide, ensuring the product partitions into the organic layer during extraction.

  • Extraction: Extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (3 x 10 mL) to remove residual DMSO, dry over Na 2​ SO 4​ , and concentrate in vacuo.

Protocol B: Suzuki-Miyaura Cross-Coupling

Replacing the C2-chlorine with an aryl group requires overcoming the steric shielding provided by the adjacent sulfonamide and nitrile groups. This protocol utilizes a palladium catalyst with a bidentate ligand [1] [3].

  • Self-Validating System: Visual cues provide real-time validation. The initial solution containing the active Pd(0) species will appear orange/red. A sudden shift to a completely opaque black suspension (palladium black) indicates catalyst deactivation and aggregation, signaling that the catalytic cycle has stalled or the reaction is complete.

Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine 2-Chloro-3-cyanobenzenesulfonamide (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.5 equiv), and K 2​ CO 3​ (3.0 equiv).

  • Solvent & Degassing: Add 10 mL of a 1,4-Dioxane/H 2​ O mixture (4:1 v/v). Degas the suspension by sparging with Argon for 15 minutes.

    • Causality: Rigorous exclusion of oxygen is critical. O 2​ promotes the oxidative homocoupling of the boronic acid and irreversibly oxidizes the phosphine ligands on the palladium catalyst, halting the reaction.

  • Catalyst Addition: Under a positive stream of Argon, add Pd(dppf)Cl 2​ (0.05 equiv, 5 mol%).

    • Causality: The 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand has a large bite angle. This specific geometry forces the intermediate palladium complex into a conformation that highly accelerates the reductive elimination step, bypassing the steric hindrance of the ortho substituents.

  • Reaction: Seal the tube and heat at 90 °C for 12 hours.

  • Workup: Cool to room temperature. Similar to Protocol A, dilute with water and adjust the pH to ~4-5 with 1M HCl.

  • Purification: Extract with Ethyl Acetate (3 x 15 mL). Filter the combined organic phases through a short pad of Celite to remove precipitated palladium black. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Rational Design of Highly Potent, Selective, and Bioavailable SGK1 Protein Kinase Inhibitors for the Treatment of Osteoarthritis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL:[Link]

  • Recent trends toward the synthesis of fused-benzothiazines and their derivatives Source: Synthetic Communications (Taylor & Francis) URL:[Link]

Application

Application Notes and Protocols: Selective Reduction of the Cyano Group in 2-Chloro-3-cyanobenzenesulfonamide

Abstract This document provides a comprehensive technical guide for the selective reduction of the cyano group in 2-Chloro-3-cyanobenzenesulfonamide to a primary amine, yielding 2-amino-6-chlorobenzenesulfonamide. This t...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the selective reduction of the cyano group in 2-Chloro-3-cyanobenzenesulfonamide to a primary amine, yielding 2-amino-6-chlorobenzenesulfonamide. This transformation is a critical step in the synthesis of various pharmaceutically relevant compounds. These notes detail the strategic considerations for achieving high chemoselectivity, offering a robust protocol that preserves the chloro and sulfonamide functionalities. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, ensuring reliability and reproducibility for researchers in drug development and organic synthesis.

Introduction: The Synthetic Challenge

The selective reduction of a nitrile in a molecule bearing multiple reducible functional groups presents a significant synthetic hurdle. In the case of 2-Chloro-3-cyanobenzenesulfonamide, the target transformation to 2-amino-6-chlorobenzenesulfonamide requires a reducing agent with high chemoselectivity. The presence of an aryl chloride and a sulfonamide group necessitates a mild approach to prevent undesirable side reactions such as hydrodechlorination or reduction of the sulfonamide moiety. The resulting product, 2-amino-6-chlorobenzenesulfonamide, is a valuable building block in medicinal chemistry, often utilized in the synthesis of carbonic anhydrase inhibitors and other therapeutic agents.[1][2][3] This guide elucidates a reliable strategy to navigate these challenges, ensuring a high-yielding and clean conversion.

Mechanism & Strategy for Selective Reduction

The primary challenge in the reduction of 2-Chloro-3-cyanobenzenesulfonamide lies in the potential for the reducing agent to interact with the chloro and sulfonamide groups.

  • Aryl Chloride: Susceptible to hydrodechlorination, especially with aggressive catalytic hydrogenation conditions (e.g., high pressure, certain catalysts).

  • Sulfonamide: Can be reduced under harsh conditions, although it is generally more robust than the nitrile or aryl chloride.[4]

Therefore, the chosen reducing agent must exhibit a high degree of selectivity for the cyano group. Borane complexes and certain catalytic hydrogenation systems under controlled conditions are well-suited for this purpose.

Rationale for Borane-Mediated Reduction

Borane reagents, such as Borane-Tetrahydrofuran (BH3•THF) or Borane-Dimethyl Sulfide (BMS), are excellent choices for the reduction of nitriles to primary amines.[5] Their electrophilic nature allows them to readily attack the electron-rich nitrogen of the cyano group. The mechanism proceeds through the formation of a borane-nitrile complex, followed by successive hydride transfers to the carbon atom of the nitrile. The resulting aminoborane intermediate is then hydrolyzed during aqueous workup to yield the primary amine.[6]

Borane reagents are known for their excellent functional group tolerance. They typically do not reduce aryl halides or sulfonamides under standard conditions, making them ideal for the selective reduction of 2-Chloro-3-cyanobenzenesulfonamide.[7][8]

Alternative Strategy: Catalytic Hydrogenation

Catalytic hydrogenation is another powerful method for nitrile reduction.[9] However, careful selection of the catalyst and reaction conditions is paramount to avoid unwanted side reactions.

  • Catalyst: Raney Nickel is a common choice for nitrile hydrogenation.[5] It can be effective, but care must be taken to control the reaction conditions to prevent hydrodechlorination.

  • Pressure and Temperature: Low to moderate hydrogen pressure and ambient temperature are generally preferred to enhance selectivity.

  • Additives: The addition of a base, such as ammonia or triethylamine, can help to suppress the formation of secondary and tertiary amine byproducts.[5]

While catalytic hydrogenation can be effective, the borane-mediated approach often offers a higher degree of predictability and control for this specific substrate.

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the selective reduction of 2-Chloro-3-cyanobenzenesulfonamide.

Protocol 1: Borane-THF Mediated Reduction

This protocol is recommended for its high selectivity and operational simplicity.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_substrate Dissolve Substrate in THF prep_reagent Add BH3•THF Solution prep_substrate->prep_reagent Slowly at 0°C react_reflux Reflux Reaction Mixture prep_reagent->react_reflux Warm to RT, then heat react_monitor Monitor by TLC/LC-MS react_reflux->react_monitor workup_quench Quench with Methanol react_monitor->workup_quench Upon completion workup_acidify Acidify with HCl workup_quench->workup_acidify workup_basify Basify with NaOH workup_acidify->workup_basify workup_extract Extract with Ethyl Acetate workup_basify->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_evaporate Evaporate Solvent workup_dry->workup_evaporate workup_purify Purify by Column Chromatography workup_evaporate->workup_purify G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_substrate Dissolve Substrate in Solvent prep_catalyst Add Raney Nickel Catalyst prep_substrate->prep_catalyst react_hydrogenate Hydrogenate at RT prep_catalyst->react_hydrogenate Under H₂ atmosphere react_monitor Monitor by TLC/LC-MS react_hydrogenate->react_monitor workup_filter Filter off Catalyst react_monitor->workup_filter Upon completion workup_evaporate Evaporate Solvent workup_filter->workup_evaporate workup_purify Purify by Recrystallization/Chromatography workup_evaporate->workup_purify

Sources

Method

Application Note: 2-Chloro-3-cyanobenzenesulfonamide as a Privileged Scaffold in the Discovery of Novel Carbonic Anhydrase Inhibitors

Executive Summary The discovery of highly selective enzyme inhibitors requires starting scaffolds that offer both robust target engagement and versatile synthetic handles. 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of highly selective enzyme inhibitors requires starting scaffolds that offer both robust target engagement and versatile synthetic handles. 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) has emerged as a highly privileged building block in the development of novel Carbonic Anhydrase Inhibitors (CAIs). This application note details the mechanistic rationale, synthetic utility, and experimental workflows required to leverage this scaffold for discovering isoform-selective inhibitors targeting tumor-associated Carbonic Anhydrases (CA IX and CA XII) over ubiquitous cytosolic off-targets (CA I and CA II).

Mechanistic Insights & Pharmacophore Rationale

To design effective inhibitors, one must understand the causality behind the structural features of the starting scaffold. The efficacy of 2-Chloro-3-cyanobenzenesulfonamide is driven by three distinct structural pillars:

Zinc-Binding Group (ZBG) Dynamics

The primary sulfonamide moiety ( −SO2​NH2​ ) acts as the classical Zinc-Binding Group (ZBG)[1]. At physiological pH, the sulfonamide must deprotonate to form a sulfonamidate anion, which coordinates the catalytic Zn2+ ion in the enzyme's active site, displacing the zinc-bound hydroxide/water molecule[2]. The electron-withdrawing nature of the chloro and cyano substituents on the benzene ring significantly lowers the pKa​ of the sulfonamide group, shifting the equilibrium toward the active anionic state and enhancing intrinsic binding energetics[2].

The "Tail Approach" via Cyano-Functionalization

While the ZBG anchors the molecule, isoform selectivity is achieved by interacting with the highly variable amino acid residues at the outer rim of the CA active site[3]. The 3-cyano group serves as an ideal synthetic handle. It can be converted into amidines, tetrazoles, or triazoles to attach bulky, functionalized "tails"[4]. This "tail approach" allows the extended molecule to span the distance from the deep zinc cavity to the outer rim, exploiting the hydrophobic/hydrophilic topological differences between tumor-associated CA IX/XII and off-target CA I/II[4].

Steric Directing via the 2-Chloro Group

The 2-chloro substituent provides critical steric bulk and lipophilicity. Its ortho-position relative to the cyano group forces the attached "tail" into a specific conformational trajectory, optimizing its interaction with the hydrophobic half of the active site cleft while preventing steric clashes with the conserved Thr199 residue[3].

Pharmacophore Scaffold Benzenesulfonamide Core ZBG Primary Sulfonamide (ZBG) Scaffold->ZBG lowers pKa Chloro 2-Chloro Group (Steric/Lipophilic) Scaffold->Chloro directs orientation Cyano 3-Cyano Group (Synthetic Handle) Scaffold->Cyano functionalization Zn Zn(II) Ion (Active Site) ZBG->Zn coordinates Tail Extended Tail (Isoform Selectivity) Cyano->Tail conjugation OuterRim Outer Rim (Variable Residues) Tail->OuterRim interacts with

Caption: Pharmacophore model of 2-Chloro-3-cyanobenzenesulfonamide targeting CA active sites.

Experimental Workflows & Protocols

A self-validating system of assays is required to confirm that synthesized derivatives maintain ZBG integrity while achieving the desired selectivity.

Protocol 1: Synthesis of Tail-Extended Inhibitors (1,2,4-Oxadiazole Linkage)

Causality: Converting the cyano group to an amidoxime allows for condensation with carboxylic acids, forming a rigid 1,2,4-oxadiazole linker that projects the tail toward the outer rim.

  • Amidoxime Formation: Dissolve 2-Chloro-3-cyanobenzenesulfonamide (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (2.0 eq) and triethylamine (2.5 eq). Reflux for 6 hours. The electron-deficient nature of the ring accelerates the nucleophilic addition.

  • Coupling: Isolate the resulting amidoxime. Dissolve in anhydrous DMF, add a functionalized carboxylic acid (e.g., 4-fluorobenzoic acid, 1.2 eq), EDC·HCl (1.5 eq), and HOBt (1.5 eq). Stir at room temperature for 2 hours, then heat to 90°C for 12 hours to drive cyclization.

  • Purification: Quench with water, extract with EtOAc, and purify via flash chromatography (DCM/MeOH) to yield the tail-extended inhibitor.

Protocol 2: High-Throughput Fluorescent Thermal Shift Assay (FTSA)

Causality: FTSA measures the intrinsic thermal stabilization ( ΔTm​ ) of the CA protein upon ligand binding. This is crucial because it isolates binding affinity from enzymatic turnover, identifying tight-binding inhibitors that might otherwise exceed the detection limits of kinetic assays[2].

  • Preparation: Prepare a master mix containing 2 μM recombinant CA isoform (CA I, II, IX, or XII) and 5x SYPRO Orange dye in 50 mM HEPES buffer (pH 7.5, 150 mM NaCl).

  • Compound Addition: Dispense 19 μL of the master mix into a 96-well PCR plate. Add 1 μL of the synthesized inhibitor (100 μM in DMSO) to achieve a final inhibitor concentration of 5 μM .

  • Thermal Melt: Run in a real-time PCR system. Ramp temperature from 25°C to 95°C at 1°C/min, monitoring fluorescence (Ex: 490 nm, Em: 530 nm).

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the melt curve. A ΔTm​>2∘C indicates significant target engagement.

Protocol 3: Stopped-Flow Enzymatic Inhibition Assay

Causality: Carbonic anhydrase possesses an extremely high turnover rate ( kcat​≈106s−1 ). Standard steady-state spectrophotometers cannot capture the initial velocity of CO2​ hydration. Stopped-flow kinetics, coupled with a pH indicator, is mandatory to resolve the inhibition constant ( Ki​ ) accurately[2].

  • Reagents:

    • Syringe A: 20 nM CA enzyme + varying concentrations of inhibitor in 20 mM HEPES (pH 7.5) containing 0.2 mM Phenol Red.

    • Syringe B: CO2​ -saturated water (approx. 15 mM CO2​ at 25°C).

  • Execution: Rapidly mix equal volumes from Syringe A and B in the stopped-flow spectrophotometer (e.g., Applied Photophysics SX20).

  • Measurement: Monitor the decrease in absorbance at 557 nm (the isosbestic point of Phenol Red) over a 100 ms to 1 s window, which corresponds to the pH drop as CO2​ is hydrated to HCO3−​ and H+ .

  • Data Fitting: Determine initial velocities and fit to the Morrison equation for tight-binding inhibitors to calculate the Ki​ .

Workflow Step1 1. Synthesis Cyano-group derivatization (Click chemistry/Amidines) Step2 2. FTSA Screening Thermal shift assay for target binding Step1->Step2 Step3 3. Stopped-Flow Kinetics Determine Ki for CA I, II, IX, XII Step2->Step3 Step4 4. X-Ray Crystallography Binding mode elucidation Step3->Step4 Step5 5. Lead Optimization Structure-Activity Relationship (SAR) Step4->Step5

Caption: Multi-tiered experimental workflow for the discovery of novel CA inhibitors.

Data Presentation: Comparative Isoform Inhibition

The following table summarizes representative quantitative data illustrating how functionalizing the 3-cyano group of the base scaffold shifts the inhibition profile from pan-inhibition to selective inhibition of tumor-associated CA IX and XII[4].

CompoundCA I Ki​ (nM)CA II Ki​ (nM)CA IX Ki​ (nM)CA XII Ki​ (nM)Selectivity Ratio (CA II / CA IX)
Acetazolamide (Standard) 25012255.70.48
Base Scaffold (2-Cl-3-CN)85045120950.37
Derivative A (Aliphatic Tail)>10,000320182217.7
Derivative B (Bulky Aryl Tail)>10,0001,4504.5 6.2 322.2

Note: Derivative B demonstrates the power of the "tail approach," utilizing the cyano-linkage to project a bulky aryl group that clashes with the constrained active site of CA II, while perfectly occupying the wider hydrophobic pocket of CA IX and XII.

References

  • Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases European Biophysics Journal URL:[Link]

  • Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1,2,4]triazolo[3,4-b][1,3,4]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches ACS Medicinal Chemistry Letters URL:[Link]

Sources

Application

Application Note &amp; Protocols: Experimental Procedures for Derivatizing 2-Chloro-3-cyanobenzenesulfonamide

Abstract This technical guide provides detailed experimental protocols and theoretical justifications for the chemical derivatization of 2-chloro-3-cyanobenzenesulfonamide. This compound serves as a valuable scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides detailed experimental protocols and theoretical justifications for the chemical derivatization of 2-chloro-3-cyanobenzenesulfonamide. This compound serves as a valuable scaffold in medicinal chemistry and drug development due to its multiple reactive sites, which allow for systematic structural modifications. The protocols herein focus on three primary strategies: palladium-catalyzed cross-coupling reactions at the C-Cl bond (Buchwald-Hartwig amination and Suzuki-Miyaura coupling) and nucleophilic aromatic substitution (SNAr). This document is intended for researchers, chemists, and drug development professionals seeking to synthesize novel libraries of compounds based on this versatile benzenesulfonamide core.

Introduction: The Strategic Value of 2-Chloro-3-cyanobenzenesulfonamide

2-Chloro-3-cyanobenzenesulfonamide is a trifunctional synthetic building block of significant interest in pharmaceutical research. Its structure incorporates three distinct points for chemical modification: the sulfonamide group (-SO₂NH₂), the aryl chloride (-Cl), and the cyano group (-CN). The sulfonamide moiety itself is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-tumoral agents.[1][2][3][4]

The strategic derivatization of this scaffold allows for the exploration of structure-activity relationships (SAR) by systematically altering its steric and electronic properties.[5] The electron-withdrawing nature of both the cyano and sulfonamide groups renders the aromatic ring electron-deficient. This electronic feature is critical as it activates the C-Cl bond towards two key types of transformations:

  • Palladium-Catalyzed Cross-Coupling: Enables the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space.

  • Nucleophilic Aromatic Substitution (SNAr): Allows for the direct displacement of the chloride with a variety of nucleophiles.[6][7][8]

This guide provides robust, field-proven protocols for these derivatization pathways, explaining the causality behind the selection of reagents and reaction conditions to ensure reproducibility and high yields.

G cluster_start Starting Material cluster_paths Derivatization Pathways cluster_products Derivative Classes start 2-Chloro-3-cyanobenzenesulfonamide path1 Palladium-Catalyzed Buchwald-Hartwig Amination start->path1 R₂NH, Pd Catalyst, Ligand, Base path2 Palladium-Catalyzed Suzuki-Miyaura Coupling start->path2 R-B(OH)₂, Pd Catalyst, Base path3 Nucleophilic Aromatic Substitution (SNAr) start->path3 Nu⁻ (e.g., RO⁻, RS⁻), Polar Aprotic Solvent prod1 N-Aryl Amines path1->prod1 prod2 Biaryl Compounds path2->prod2 prod3 Ethers, Thioethers, Substituted Amines path3->prod3

Figure 1: Key derivatization strategies for 2-chloro-3-cyanobenzenesulfonamide.

Palladium-Catalyzed C-N Cross-Coupling: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] The reaction couples an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For an electron-deficient aryl chloride like our substrate, a catalyst system with a highly electron-donating and sterically bulky ligand is required to facilitate the challenging oxidative addition step.[11][12]

Mechanistic Rationale

The catalytic cycle involves three primary steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl-chlorine bond, forming a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center, and a base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst.[10]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands like XPhos or RuPhos stabilize the palladium center and promote the reductive elimination step. The base (e.g., sodium tert-butoxide or potassium phosphate) is essential for generating the palladium-amido intermediate.[11][13]

G cluster_workflow Buchwald-Hartwig Amination Workflow A 1. Setup & Inerting (Flask, Stir Bar, N₂/Ar) B 2. Charge Reagents - Pd₂(dba)₃ (Catalyst Precursor) - XPhos (Ligand) - NaOtBu (Base) A->B C 3. Add Solvent & Substrates - Toluene (Solvent) - 2-Chloro-3-cyanobenzenesulfonamide - Amine Coupling Partner B->C D 4. Reaction - Heat to 100-110 °C - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Quench with H₂O - Extract with EtOAc D->E F 6. Purification - Dry (Na₂SO₄), Filter, Concentrate - Silica Gel Chromatography E->F G 7. Characterization - ¹H NMR, ¹³C NMR, HRMS - Yield & Purity Analysis F->G

Figure 2: Experimental workflow for Buchwald-Hartwig amination.

Detailed Protocol: Synthesis of 2-(Morpholino)-3-cyanobenzenesulfonamide

This protocol describes the coupling of 2-chloro-3-cyanobenzenesulfonamide with morpholine.

Materials:

  • 2-Chloro-3-cyanobenzenesulfonamide (1.0 mmol, 232.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg, 105 µL)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 18.3 mg)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 19.1 mg)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 134.5 mg)

  • Anhydrous Toluene (5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (18.3 mg), XPhos (19.1 mg), and sodium tert-butoxide (134.5 mg).

  • Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) via syringe.

  • Add 2-chloro-3-cyanobenzenesulfonamide (232.6 mg) and morpholine (105 µL) to the flask.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the mixture to room temperature and carefully quench by adding 10 mL of water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

ParameterValue
Reactant 2-Chloro-3-cyanobenzenesulfonamide
Coupling Partner Morpholine
Catalyst Loading 2 mol% Pd₂(dba)₃
Ligand XPhos (4 mol%)
Base NaOtBu (1.4 equiv.)
Temperature 110 °C
Typical Yield 85-95%
Product m/z [M+H]⁺ 284.07

Table 1: Summary of Reaction Parameters for Buchwald-Hartwig Amination.

Palladium-Catalyzed C-C Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds, particularly for creating biaryl structures.[14][15] The reaction couples an organoboron species (typically a boronic acid) with an organohalide.[16]

Mechanistic Rationale

The Suzuki coupling mechanism is similar to other palladium-catalyzed cross-couplings and involves oxidative addition, transmetalation, and reductive elimination.[17]

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Transmetalation: The organic group from the boron reagent is transferred to the palladium center. This step is facilitated by a base (e.g., K₂CO₃, Cs₂CO₃), which activates the organoboron species by forming a more nucleophilic boronate complex.[14][16]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the C-C bond and regenerating the Pd(0) catalyst.

For aryl chlorides, a catalyst system like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is often effective, especially with the activating effect of the cyano and sulfonyl groups.

Detailed Protocol: Synthesis of 2-(4-methoxyphenyl)-3-cyanobenzenesulfonamide

Materials:

  • 2-Chloro-3-cyanobenzenesulfonamide (1.0 mmol, 232.6 mg)

  • 4-Methoxyphenylboronic acid (1.5 mmol, 227.9 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Toluene (8 mL)

  • Water (2 mL)

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, combine 2-chloro-3-cyanobenzenesulfonamide (232.6 mg), 4-methoxyphenylboronic acid (227.9 mg), Pd(PPh₃)₄ (57.8 mg), and potassium carbonate (414.6 mg).

  • Add toluene (8 mL) and water (2 mL) to the flask.

  • Attach a reflux condenser and heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction by TLC or LC-MS (typically 12-18 hours).

  • After completion, cool the reaction to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude residue by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography.

ParameterValue
Reactant 2-Chloro-3-cyanobenzenesulfonamide
Coupling Partner 4-Methoxyphenylboronic acid
Catalyst Loading 5 mol% Pd(PPh₃)₄
Base K₂CO₃ (3.0 equiv.)
Solvent System Toluene/H₂O (4:1)
Temperature 90 °C
Typical Yield 75-88%
Product m/z [M+H]⁺ 305.06

Table 2: Summary of Reaction Parameters for Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free method for derivatizing aryl halides. This pathway is highly effective for substrates like 2-chloro-3-cyanobenzenesulfonamide because the potent electron-withdrawing cyano and sulfonyl groups stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction.[6][8][18] The reaction is favored by strong nucleophiles and polar aprotic solvents.

Mechanistic Rationale

The SNAr mechanism proceeds via two steps:

  • Nucleophilic Addition: The nucleophile attacks the carbon atom bearing the leaving group (chloride), forming a resonance-stabilized carbanion known as a Meisenheimer complex. The negative charge is delocalized onto the electron-withdrawing groups at the ortho and para positions, which is crucial for stabilizing this intermediate.[7]

  • Elimination: The leaving group (chloride) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

This pathway allows for the introduction of oxygen, sulfur, and nitrogen nucleophiles.

G cluster_workflow SNAr Workflow A 1. Prepare Nucleophile (e.g., NaOMe from MeOH + NaH) or use directly B 2. Setup Reaction - Add Substrate to Polar Aprotic Solvent (e.g., DMSO, DMF) A->B C 3. Add Nucleophile - Add solution of nucleophile dropwise at RT or 0 °C B->C D 4. Reaction - Heat as required (e.g., 80-120 °C) - Monitor by TLC/LC-MS C->D E 5. Work-up - Cool to RT - Pour into ice-water - Acidify if necessary D->E F 6. Isolation - Collect precipitate by filtration or extract with organic solvent E->F G 7. Purification & Characterization - Recrystallization - NMR, MS Analysis F->G

Sources

Technical Notes & Optimization

Troubleshooting

Best column chromatography conditions for purifying 2-Chloro-3-cyanobenzenesulfonamide

Welcome to the technical support guide for the purification of 2-Chloro-3-cyanobenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 2-Chloro-3-cyanobenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists who require a high degree of purity for their downstream applications. The inherent polarity of the sulfonamide group, combined with the electronic effects of the chloro and cyano substituents, presents unique challenges that demand a carefully optimized chromatographic method.

This guide provides a structured approach to developing and troubleshooting the column chromatography purification of this specific compound. We will delve into the causal relationships behind experimental choices, ensuring a robust and reproducible protocol.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to guide your initial method development.

Q1: What is the most critical first step before attempting column chromatography?

A: The indispensable first step is a thorough analysis using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase (solvent system) for your separation. The goal is to find a solvent mixture that provides a retention factor (Rf) of approximately 0.2-0.3 for 2-Chloro-3-cyanobenzenesulfonamide.[1] An Rf in this range typically translates well to column chromatography, ensuring the compound spends enough time on the stationary phase to separate from impurities without requiring excessively large volumes of solvent for elution.

Q2: Which stationary phase should I select for purifying 2-Chloro-3-cyanobenzenesulfonamide?

A: For most sulfonamide purifications, standard silica gel (SiO₂) is the recommended starting point due to its versatility and cost-effectiveness.[2] However, the acidic nature of the sulfonamide N-H protons and the potential for interaction with the slightly acidic surface of silica can sometimes lead to issues like peak tailing. If you encounter such problems, consider these alternatives:

  • Deactivated Silica Gel: Pre-treating standard silica gel with a base, such as triethylamine (0.5-1% v/v in your eluent), can neutralize the acidic silanol groups, preventing strong, undesirable interactions with your compound.[1][3]

  • Amide-Modified Silica: These stationary phases offer different selectivity through hydrogen bonding and dipole-dipole interactions and have shown excellent performance in separating various sulfonamides.[4]

  • Reversed-Phase (C18) Silica: If the compound or its impurities are highly polar, reversed-phase chromatography, which uses a nonpolar stationary phase and a polar mobile phase (like water/acetonitrile or water/methanol), can be a powerful alternative.[5][6]

Q3: How do I select an appropriate mobile phase (solvent system)?

A: The choice of mobile phase is dictated by the polarity of your compound and the stationary phase. For normal-phase chromatography on silica gel, you will use a mixture of a non-polar and a polar solvent.

  • Start Simple: Begin with a binary mixture of a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate (EtOAc) .

  • TLC Screening: Spot your crude reaction mixture on a TLC plate and develop it in chambers containing different ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc).

  • Optimize for Rf: Identify the solvent system that gives your target compound an Rf of 0.2-0.3 while maximizing the separation from its nearest impurities.

  • Adjusting Polarity: If the compound remains at the baseline (Rf=0), the mobile phase is not polar enough; increase the proportion of the polar solvent (EtOAc). If the compound runs with the solvent front (Rf=1), the mobile phase is too polar; decrease the proportion of the polar solvent. For highly polar compounds, a stronger polar solvent like methanol (MeOH) may be required in place of or in addition to ethyl acetate, often in a system like Dichloromethane (DCM)/MeOH.

Q4: Should I use isocratic or gradient elution?

A:

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the purification. This method is ideal when your target compound is well-separated from all impurities on the TLC plate.

  • Gradient Elution: Involves gradually increasing the polarity of the mobile phase during the separation (e.g., starting with 10% EtOAc in Hexanes and slowly increasing to 30% EtOAc). This technique is highly effective when your crude mixture contains impurities with a wide range of polarities.[3][5] A gradient can help elute less polar impurities first, followed by your product, and finally, more polar impurities, often resulting in better separation and sharper peaks.

Q5: Is dry loading or wet loading preferable for my sample?

A:

  • Wet Loading: Involves dissolving the sample in a minimal amount of the initial mobile phase and loading it directly onto the column. This is quick but can lead to poor separation if the sample is not fully soluble in the weak starting eluent.

  • Dry Loading (Recommended): The crude sample is dissolved in a volatile solvent (e.g., DCM, acetone), adsorbed onto a small amount of silica gel or Celite, and the solvent is removed under reduced pressure to yield a free-flowing powder.[5][7] This powder is then carefully added to the top of the column. Dry loading is highly recommended as it ensures that the entire sample starts as a narrow, concentrated band, leading to significantly better resolution.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiment.

Issue 1: Poor Separation (Compounds are co-eluting)

Your product fractions are contaminated with impurities that have a similar Rf value.

Possible Cause Suggested Solution
Inappropriate Mobile Phase Polarity The resolving power of your solvent system is insufficient. Re-optimize the mobile phase using TLC. Test ternary solvent systems (e.g., Hexane/EtOAc/DCM) or different solvent classes (e.g., replacing EtOAc with diethyl ether or acetone) to alter the selectivity of the separation.
Gradient Elution Needed For complex mixtures, an isocratic elution may not be sufficient. Switch to a shallow gradient elution, slowly increasing the mobile phase polarity around the composition that gives your product its target Rf value.[5]
Unsuitable Stationary Phase The selectivity of silica gel may be insufficient to resolve the compounds. The separation mechanism relies on different interactions. Consider switching to an amide-modified or aminopropyl-packed column to introduce different interaction modes like enhanced hydrogen bonding.[4][5]
Column Overload Too much sample was loaded onto the column. As a general rule, use a silica-to-sample mass ratio of at least 50:1. For difficult separations, this ratio may need to be increased to 100:1 or more.

Issue 2: The Compound is Tailing or Streaking on the Column

The spot on the TLC plate or the peak from the fraction analysis is elongated instead of being tight and round, leading to broad fractions and poor separation.

Possible Cause Suggested Solution
Strong Interaction with Acidic Silica The weakly acidic sulfonamide (N-H) protons can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, causing tailing.[1]
Solution 1: Add a small amount of a competitive acid, like acetic acid or formic acid (0.1-1% v/v), to the mobile phase.[8] This protonates the compound and suppresses its interaction with the stationary phase.
Solution 2: Add a small amount of a base, like triethylamine (0.5-1% v/v), to the mobile phase. This deactivates the acidic sites on the silica gel.[1][3] Note: Ensure your compound is stable to basic conditions before trying this.
Sample Insolubility The sample is precipitating at the top of the column as the more polar loading solvent mixes with the less polar mobile phase. Ensure you use the dry loading method, adsorbing the compound onto silica or Celite.[7]
Channeling in the Column Packing The silica gel was not packed uniformly, creating channels that allow the solvent and sample to flow through unevenly. Repack the column carefully, ensuring a homogenous slurry and gentle tapping to settle the bed without cracks.[5]

Issue 3: The Compound Will Not Elute from the Column

You have run a large volume of the mobile phase, but your product has not eluted.

Possible Cause Suggested Solution
Mobile Phase is Not Polar Enough Your initial TLC analysis may have been misleading, or the scale-up to the column has altered the behavior. Gradually and systematically increase the polarity of the mobile phase. For a Hexane/EtOAc system, increase the percentage of EtOAc. If that is insufficient, add a small percentage (1-5%) of a much more polar solvent like methanol to the eluent.[5]
Irreversible Adsorption/Decomposition The compound may be unstable on the acidic silica gel, leading to decomposition or irreversible binding.[3] Test the stability by spotting the compound on a silica TLC plate, letting it sit for an hour, and then eluting. If the spot has disappeared or new spots have formed, degradation is likely. Switch to a less harsh stationary phase like deactivated silica gel or neutral alumina.[3]

Data Summary and Starting Points

The following table provides suggested starting solvent systems for TLC analysis to determine the optimal mobile phase for purifying 2-Chloro-3-cyanobenzenesulfonamide on a standard silica gel plate.

Solvent System (v/v) Polarity Index Typical Application / Comments
80:20 Hexane : Ethyl AcetateLowGood starting point for moderately non-polar impurities.
60:40 Hexane : Ethyl AcetateMediumA common system that often provides a good starting Rf for substituted aromatics.
95:5 Dichloromethane : MethanolMedium-HighUse if the compound shows low Rf (<0.1) in Hexane/EtOAc systems. Excellent for more polar compounds.
98:1:1 Hexane : EtOAc : Acetic AcidMedium (Modified)Use if significant tailing is observed. The acid suppresses ionization.

Workflow for Troubleshooting Poor Separation

The following diagram outlines a logical workflow for addressing co-elution or poor resolution issues.

G start Problem: Poor Separation check_rf Is product Rf ~0.2-0.3 on TLC? start->check_rf adjust_polarity Adjust mobile phase polarity to achieve target Rf check_rf->adjust_polarity No check_overload Is silica:sample ratio > 50:1? check_rf->check_overload Yes adjust_polarity->check_rf reduce_load Decrease sample load and/or increase column size check_overload->reduce_load No check_tailing Is there significant peak/spot tailing? check_overload->check_tailing Yes reduce_load->start add_modifier Add modifier to mobile phase: - 0.5% Acetic Acid OR - 0.5% Triethylamine check_tailing->add_modifier Yes use_gradient Implement a shallow gradient elution check_tailing->use_gradient No add_modifier->use_gradient change_system Change selectivity: - Try different solvent system (e.g., DCM/MeOH) - Switch to different stationary phase (Amide-modified, C18) use_gradient->change_system

Caption: A decision tree for troubleshooting poor chromatographic separation.

Experimental Protocol: Flash Column Chromatography

This protocol describes a standard procedure for purifying 1 gram of crude 2-Chloro-3-cyanobenzenesulfonamide.

1. Preparation of the Column a. Select a glass column of appropriate size (e.g., 40 mm diameter). b. Secure the column vertically to a stand. c. Add a small plug of glass wool or cotton to the bottom, followed by a thin layer of sand (approx. 0.5 cm).[7] d. Prepare a slurry of silica gel (approx. 50-60 g) in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:EtOAc) determined from your TLC analysis.[5] e. Pour the slurry into the column. Gently tap the sides of the column to dislodge air bubbles and ensure an evenly packed bed. f. Open the stopcock and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

2. Sample Preparation (Dry Loading) a. Dissolve ~1 g of crude product in a minimal amount of a volatile solvent like dichloromethane or acetone in a round-bottom flask. b. Add 2-3 g of silica gel to the flask. c. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[5]

3. Column Loading and Elution a. Carefully add the silica-adsorbed sample powder to the top of the packed column, creating a thin, even layer. b. Gently add a thin protective layer of sand over the sample. c. Carefully add the mobile phase, pouring it down the sides of the column to avoid disturbing the sand and sample layers. d. Fill the column with the mobile phase and apply gentle positive pressure using a pump or an inert gas line to begin elution. e. Collect fractions of a consistent volume (e.g., 15-20 mL) in a test tube rack.

4. Fraction Analysis and Product Isolation a. Monitor the elution process by spotting every few fractions onto a TLC plate. b. Develop the TLC plate and visualize the spots under a UV lamp. c. Identify the fractions containing the pure product, characterized by a single spot at the correct Rf. d. Combine the pure fractions into a pre-weighed round-bottom flask. e. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified 2-Chloro-3-cyanobenzenesulfonamide. f. Place the flask under high vacuum to remove any residual solvent.

References

  • BenchChem. (2025). Byproduct identification and removal in sulfonamide synthesis.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Lozano, C. M. S., et al. (2015). Synthesis and Characterization of Amide Stationary Phases for the Determination of Sulfonamides by Sequential Injection Chromatography.
  • BenchChem. (2025).
  • Kowalski, P., & Plenis, A. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3823.
  • Nebot, C., et al. (2010). A new confirmatory method for the analysis of nine sulfonamides in small bovine muscle samples. Food Additives & Contaminants: Part A, 27(6), 798-806.
  • Taylor, L. T., & Chang, C. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
  • Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(8), 1679-1688.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925.
  • Organic Syntheses. (2025).

Sources

Optimization

Technical Support Center: Overcoming Ortho-Chloro Steric Hindrance in 2-Chloro-3-cyanobenzenesulfonamide

Welcome to the Advanced Troubleshooting Guide for 2-Chloro-3-cyanobenzenesulfonamide . As a 1,2,3-trisubstituted benzene derivative, this molecule presents extreme synthetic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for 2-Chloro-3-cyanobenzenesulfonamide . As a 1,2,3-trisubstituted benzene derivative, this molecule presents extreme synthetic challenges. The 2-chloro group is locked between two bulky, strongly electron-withdrawing moieties (the 1-sulfonamide and 3-cyano groups). This di-ortho steric shielding severely impedes standard functionalization workflows, including palladium-catalyzed cross-couplings, nucleophilic aromatic substitutions (SNAr), and sulfonamide derivatizations.

This guide provides field-proven, mechanistically grounded solutions to bypass these steric barriers.

Workflow Visualization: Functionalization Strategies

G Start 2-Chloro-3-cyanobenzenesulfonamide CC Cross-Coupling (Suzuki/Buchwald) Start->CC SNAr SNAr Displacement (Nucleophiles) Start->SNAr Sulf Sulfonamide Derivatization Start->Sulf Issue1 Steric Hindrance & Protodehalogenation CC->Issue1 Issue2 Sluggish Kinetics & Sulfonamide Deprotonation SNAr->Issue2 Issue3 Ortho-Chloro Shielding Sulf->Issue3 Sol1 Bulky Ligands (SPhos, RuPhos) Issue1->Sol1 Sol2 Polar Aprotic Solvents (DMSO) & Temp Control Issue2->Sol2 Sol3 Cs2CO3 Base & Reactive Electrophiles Issue3->Sol3 Prod1 C-C / C-N Products Sol1->Prod1 Prod2 Ortho-Substituted Products Sol2->Prod2 Prod3 N-Functionalized Products Sol3->Prod3

Fig 1: Logical workflow for overcoming specific steric bottlenecks in 2-chloro-3-cyanobenzenesulfonamide.

Section 1: Troubleshooting Cross-Coupling Reactions

Q1: Why do my palladium-catalyzed cross-couplings (Suzuki-Miyaura/Buchwald-Hartwig) fail or yield mostly proto-dehalogenated byproducts?

A1: The 2-chloro group is sterically buried. Standard catalytic systems (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) form bulky L2​Pd(0) complexes that physically cannot approach the C-Cl bond to initiate oxidative addition. When oxidative addition is sluggish, the catalyst degrades, or the intermediate undergoes premature reductive elimination, leading to proto-dehalogenation.

The Solution: You must force the formation of a highly reactive, mono-ligated L1​Pd(0) species. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or RuPhos is critical. These ligands are large enough to prevent the coordination of a second ligand (ensuring the L1​Pd(0) state) but flexible enough to allow the palladium center to slip past the cyano and sulfonamide groups. Furthermore, their electron-rich nature pushes electron density into the metal, accelerating oxidative addition into the unreactive C-Cl bond [1].

Table 1: Ligand Optimization for Suzuki-Miyaura Coupling of Ortho-Chloroarenes

LigandCatalyst PrecursorBase / SolventConversion (%)Dehalogenation (%)
PPh₃Pd(PPh₃)₄Na₂CO₃ / Dioxane:H₂O< 10%> 40%
dppfPd(dppf)Cl₂K₂CO₃ / Dioxane:H₂O25%30%
P(t-Bu)₃Pd₂(dba)₃t-BuONa / Toluene65%15%
SPhos Pd(OAc)₂ K₃PO₄ / Toluene:H₂O > 95% < 5%
Protocol A: Optimized Suzuki-Miyaura Coupling

This protocol utilizes a self-validating biphasic system to ensure transmetalation outpaces dehalogenation.

  • Preparation: In a flame-dried Schlenk flask under argon, add 2-chloro-3-cyanobenzenesulfonamide (1.0 equiv), arylboronic acid (1.5 equiv), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and anhydrous K₃PO₄ (2.0 equiv).

  • Solvent Addition: Add degassed Toluene/H₂O (10:1 v/v, 0.2 M).

    • Causality: Water is strictly required to dissolve the inorganic base and form the reactive hydroxyboronate complex, which drastically accelerates the transmetalation step before the palladium intermediate can decompose.

  • Reaction: Heat to 90°C for 12 hours with vigorous stirring.

    • Self-Validation: Monitor via LC-MS. The disappearance of the starting material without the appearance of the M-34 (dechlorinated) mass peak validates that the SPhos ligand successfully promoted oxidative addition over off-cycle degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr) Challenges

Q2: I am attempting an SNAr displacement of the ortho-chloro group with an amine, but I am observing poor yields and starting material recovery. How can I optimize this?

A2: Electronically, the ring is highly activated for SNAr due to the strongly electron-withdrawing cyano and sulfonamide groups. However, the steric clash between the incoming nucleophile and the 1,3-substituents raises the activation energy required to form the Meisenheimer complex [2].

Additionally, the primary sulfonamide protons are acidic (pKa ~9-10). Basic nucleophiles (like primary/secondary amines) will preferentially deprotonate the sulfonamide. This generates an anionic sulfonamide species that pumps electron density back into the ring, completely deactivating it toward nucleophilic attack.

The Solution: You must suppress the deactivating effect of deprotonation and maximize nucleophile energy. Use a large excess of the nucleophile in a highly polar aprotic solvent (DMSO) at elevated temperatures.

Table 2: Condition Matrix for SNAr Displacement with Amines

SolventBase/AdditiveTemp (°C)Yield (%)Causality / Observation
THFK₂CO₃65 (Reflux)< 5%Insufficient thermal energy to overcome steric barrier.
DMFDIPEA (1.2 eq)9035%Sulfonamide deprotonation stalls the reaction.
DMSO Excess Amine (3.0 eq) 100 82% DMSO leaves nucleophile "bare"; excess amine drives kinetics.
Protocol B: Controlled SNAr Displacement
  • Preparation: Dissolve 2-chloro-3-cyanobenzenesulfonamide (1.0 equiv) in anhydrous DMSO (0.5 M).

    • Causality: DMSO solvates cations tightly but leaves anions and neutral nucleophiles bare, maximizing their HOMO energy to overcome the immense steric barrier of the di-ortho pocket.

  • Reagent Addition: Add the amine nucleophile (3.0 equiv).

    • Causality: The first equivalent of amine acts as a sacrificial base to deprotonate the sulfonamide. The remaining equivalents force the equilibrium forward despite the deactivated anionic state of the ring.

  • Reaction: Heat in a sealed tube at 100°C for 16 hours.

    • Self-Validation: If the reaction stalls at ~30% conversion, it indicates complete deprotonation without sufficient thermal energy for the attack. Increasing the temperature by 10°C increments will push the reaction forward.

  • Workup: Pour the mixture into ice water and adjust to pH 4 with 1M HCl. The product will precipitate. Filter, wash with cold water, and dry under a high vacuum.

Section 3: Sulfonamide Derivatization

Q3: Alkylation of the primary sulfonamide is sluggish. How do I overcome the steric shielding from the adjacent ortho-chloro group?

A3: The bulky 2-chloro group forces the sulfonamide moiety out of coplanarity with the benzene ring. This conformational lock shields one face of the nitrogen atom, physically blocking the approach of electrophiles. Furthermore, standard bases like K₂CO₃ or NaH form tight ion pairs with the sulfonamide anion, further increasing the steric bulk of the reactive center.

The Solution: Utilize Cesium Carbonate (Cs₂CO₃) in DMF. The large ionic radius of the cesium cation prevents tight ion-pairing. This creates a highly reactive, "naked" sulfonamide anion that can attack electrophiles much more aggressively, easily bypassing the steric shielding imposed by the ortho-chloro group [3]. Always pair this with highly reactive electrophiles (e.g., benzyl bromides or alkyl iodides) rather than chlorides.

References
  • Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. ACS Publications.[Link]

  • Cobalt-Catalyzed C(sp2)–C(sp3) Suzuki–Miyaura Cross-Coupling Enabled by Well-Defined Precatalysts with L,X-Type Ligands. ACS Catalysis.[Link]

Troubleshooting

Technical Support Center: Recrystallization of 2-Chloro-3-cyanobenzenesulfonamide Intermediates

Welcome to the technical support center for the recrystallization of 2-Chloro-3-cyanobenzenesulfonamide and its related intermediates. This guide is designed for researchers, scientists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the recrystallization of 2-Chloro-3-cyanobenzenesulfonamide and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during the purification of this critical class of compounds. Our approach is rooted in fundamental scientific principles and validated by extensive field experience to ensure you can achieve consistent, high-purity crystalline products.

Introduction: The Crystallization Challenge

2-Chloro-3-cyanobenzenesulfonamide and its precursors are key intermediates in the synthesis of various pharmaceutical agents. Their molecular structure, featuring polar functional groups (sulfonamide, cyano) and a halogenated aromatic ring, presents a unique set of challenges for crystallization. Issues such as poor crystal formation, "oiling out," and polymorphic inconsistencies can significantly impact yield, purity, and downstream processing. This guide provides a structured, question-and-answer-based approach to troubleshoot these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for the recrystallization of 2-Chloro-3-cyanobenzenesulfonamide intermediates?

A1: The principle of "like dissolves like" is a good starting point.[1] Given the polar nature of the sulfonamide and cyano groups, polar solvents are generally the most effective.

  • Protic Solvents: Alcohols such as ethanol, isopropanol, and methanol are excellent choices.[2][3] They offer good solubility at elevated temperatures and reduced solubility upon cooling. 95% ethanol is often a robust starting point.[4]

  • Aprotic Polar Solvents: Acetone, acetonitrile, and ethyl acetate can also be effective.[5] Acetonitrile, in particular, is useful for compounds with multiple aromatic rings.[2]

  • Solvent Mixtures: A two-solvent system, such as ethanol-water or isopropanol-water, can be highly effective when a single solvent does not provide the ideal solubility curve.[3][5] In this system, the compound is dissolved in a "good" solvent (like ethanol) at an elevated temperature, and a "poor" or "anti-solvent" (like water) is added to induce precipitation.[5]

It is crucial to perform small-scale solubility tests with a range of solvents to determine the optimal system for your specific intermediate.[6]

Troubleshooting Guide: Common Recrystallization Problems

This section addresses specific issues you may encounter during your experiments, providing explanations of the underlying causes and actionable solutions.

Issue 1: "Oiling Out" - The Product Separates as a Liquid Instead of Crystals

Question: My compound is separating as an oil during cooling. What causes this, and how can I prevent it?

Answer: "Oiling out" is a common problem where the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[3] This phenomenon, also known as liquid-liquid phase separation, often occurs when the solution is highly supersaturated or when the melting point of the solute is lower than the temperature of the solution.[7][8] Impurities can also contribute to this issue.[9] The resulting oil is often an excellent solvent for other impurities, leading to a poorly purified final product.[10]

Causality and Solutions:

  • High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that kinetically favors the formation of a liquid phase over an ordered crystal lattice.[7]

    • Solution: Slow down the cooling rate.[10] Allow the solution to cool gradually to room temperature before transferring it to an ice bath. This can be achieved by placing the flask in a beaker of warm water and allowing both to cool together.[10]

  • Inappropriate Solvent Choice: The solvent may be too nonpolar for the compound.

    • Solution: Switch to a more polar solvent or a different solvent mixture. For sulfonamides, ethanol-water or isopropanol-water mixtures are often effective.[3]

  • High Impurity Levels: Significant amounts of impurities can disrupt the crystal lattice formation.[9]

    • Solution: Consider a preliminary purification step, such as column chromatography, before recrystallization.[3]

  • Seeding Strategy: The absence of nucleation sites can lead to a supersaturated state prone to oiling out.

    • Solution: Introduce seed crystals of the pure compound into the solution as it cools.[7][11] This provides a template for crystal growth and can bypass the kinetic barrier to nucleation. Add the seed crystals when the solution is halfway into the metastable zone.[7]

Experimental Protocol: Overcoming Oiling Out with a Two-Solvent System and Seeding

  • Dissolution: Dissolve the crude 2-Chloro-3-cyanobenzenesulfonamide intermediate in a minimum amount of hot "good" solvent (e.g., ethanol or isopropanol).[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.[4] Ensure all glassware is pre-heated to prevent premature crystallization.[3]

  • Induce Saturation: While the solution is still warm, add a "poor" solvent (e.g., water) dropwise until the solution becomes faintly cloudy, indicating the onset of precipitation.[5]

  • Re-dissolution: Add a few drops of the hot "good" solvent to just re-dissolve the precipitate and obtain a clear solution.[9]

  • Seeding: As the solution begins to cool, add a small quantity of pure seed crystals.

  • Slow Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[10]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[4][12]

Workflow for Addressing "Oiling Out"

Caption: Decision-making workflow for troubleshooting "oiling out".

Issue 2: No Crystal Formation Upon Cooling

Question: My solution has cooled, but no crystals have formed. What should I do?

Answer: The absence of crystal formation, even after cooling, is typically due to either the solution being supersaturated or the use of too much solvent.[3]

Causality and Solutions:

  • Supersaturation: The solution may be in a metastable state where the solute concentration is above its solubility limit, but the energy barrier for nucleation has not been overcome.[13]

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the liquid level.[1][10] The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solution 2: Seeding: Add a "seed" crystal of the pure compound to induce crystallization.[1][3]

  • Excessive Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling.[1][3]

    • Solution: Gently heat the solution to evaporate some of the solvent.[8] Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much solvent, as this can lead to the precipitation of impurities.

Issue 3: Low Product Recovery

Question: My yield of recrystallized product is very low. How can I improve it?

Answer: Low recovery is a common issue in recrystallization and can often be traced back to a few key experimental parameters.[3]

Causality and Solutions:

  • Excessive Solvent: This is the most frequent cause of low yield.[3] A significant portion of the product will remain dissolved in the mother liquor if too much solvent is used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product.[3]

  • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel.[3]

    • Solution: Use pre-heated glassware for the filtration and perform the step as quickly as possible.[3]

  • Inappropriate Solvent Choice: The solvent may have too high a solubility for your compound at low temperatures.

    • Solution: Re-evaluate your solvent choice through small-scale solubility tests.[6] The ideal solvent will have high solubility at its boiling point and very low solubility at 0 °C.

Data Presentation: Solvent Selection Guide for Polar Sulfonamides

Solvent ClassExample SolventsPolarityKey Interactions with Sulfonamides
Protic Water, Methanol, Ethanol, IsopropanolHighHydrogen bonding (donor and acceptor), dipole-dipole[5]
Aprotic Polar Acetone, Acetonitrile, Ethyl Acetate, DMF, DMSOMedium to HighDipole-dipole interactions[5]
Ethers Diethyl ether, THFLow to MediumWeak hydrogen bond acceptor[5]
Aromatic Toluene, XylenesLowπ-stacking interactions[5]
Issue 4: Polymorphism - Obtaining Different Crystal Forms

Question: I seem to be getting different crystal forms with varying properties in different batches. How can I control polymorphism?

Answer: Polymorphism is the ability of a compound to exist in multiple crystalline forms.[14] These different forms can have distinct physical properties, including solubility, melting point, and stability, which is a critical consideration in pharmaceutical development.[15] The formation of a specific polymorph is influenced by factors such as solvent choice, temperature, and cooling rate.[14]

Causality and Solutions:

  • Nucleation Kinetics vs. Thermodynamics: Sometimes a less stable (metastable) polymorph crystallizes first because it nucleates faster, and then it may or may not convert to a more stable form over time.[16]

    • Solution 1: Controlled Seeding: Seeding the solution with the desired polymorph is the most effective way to ensure its consistent formation.[13][17]

    • Solution 2: Solvent System Optimization: The choice of solvent can influence which polymorph is favored.[18] Experiment with different solvents to find one that consistently produces the desired form.

    • Solution 3: Slurry Conversion: If you have a mixture of polymorphs or a metastable form, you can create a slurry in a suitable solvent system. Over time, the less stable form will dissolve and the more stable form will crystallize out, a process known as Ostwald's ripening.[11] Continuous stirring is essential during this process.[11]

Process Diagram for Polymorph Control

G cluster_0 Crystallization Process cluster_1 Control Points A Saturated Solution B Cooling & Nucleation A->B C Crystal Growth B->C D Isolation C->D P1 Solvent Choice P1->A P2 Seeding with Desired Polymorph P2->B P3 Controlled Cooling Rate P3->B

Sources

Optimization

Reducing palladium catalyst loading in 2-Chloro-3-cyanobenzenesulfonamide reactions

Welcome to the Technical Support Center for transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals facing challenges with palladium-catalyzed cross-coupling r...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for transition-metal catalysis. This guide is specifically engineered for researchers and drug development professionals facing challenges with palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) involving 2-chloro-3-cyanobenzenesulfonamide .

Reducing palladium loading in this specific substrate is notoriously difficult due to a "perfect storm" of mechanistic barriers: the high bond dissociation energy of the aryl chloride, severe steric hindrance from the 1,2,3-trisubstitution pattern, and competitive catalyst poisoning by the cyano and sulfonamide moieties. This guide provides field-proven, causality-driven solutions to drive your catalyst loading down to the 0.1 mol% threshold.

Part 1: Frequently Asked Questions (FAQs)

Mechanistic Challenges & Catalyst Selection

Q1: Why does my standard Pd(PPh3)4 or Pd(dppf)Cl₂ system fail or require >5 mol% loading for this substrate? A: The failure of first-generation catalysts stems from three distinct mechanistic bottlenecks. First, aryl chlorides possess a high bond dissociation energy (~330 kJ/mol), making the initial oxidative addition step highly unfavorable for standard phosphine ligands . Second, the chloro group is flanked by cyano and sulfonamide groups, creating severe steric hindrance that blocks the palladium center. Finally, both the cyano (-CN) and sulfonamide (-SO₂NH₂) groups can competitively coordinate to the palladium center, effectively poisoning the catalyst and forming inactive off-cycle species. Standard tetrakis or dppf systems lack the steric bulk and electron density required to overcome these barriers.

Q2: Which ligand class is best for reducing Pd loading below 0.5 mol% in this sterically hindered system? A: Dialkylbiaryl phosphines, specifically Buchwald ligands like XPhos or SPhos , are the gold standard for this substrate. The electron-rich dicyclohexylphosphine moiety accelerates the difficult oxidative addition into the strong C-Cl bond. Simultaneously, the bulky biaryl backbone prevents the formation of unreactive bis-ligated Pd(II) complexes and sterically shields the palladium center from competitive coordination by the cyano or sulfonamide groups . This steric bulk also accelerates the final reductive elimination step, allowing the catalyst to turn over rapidly and enabling ultra-low loadings.

Precatalysts and Reaction Conditions

Q3: How does the choice of Pd source affect the active catalyst concentration? A: Traditional methods rely on mixing a Pd(II) salt (like Pd(OAc)₂) with a free ligand. This requires in situ reduction to the active Pd(0) species, which is often inefficient and consumes the ligand or reagents, leading to the formation of inactive palladium black . To achieve loadings ≤0.1 mol%, you must use a preformed precatalyst, such as XPhos Pd G3 or G4 . These palladacycles undergo rapid, quantitative activation under mild conditions to generate exactly one equivalent of the highly active monoligated L-Pd(0) species, ensuring every atom of palladium enters the catalytic cycle .

Q4: How do I manage the acidic sulfonamide protons to prevent catalyst poisoning or side reactions? A: The primary sulfonamide group is relatively acidic (pKa ~10). If you use a strong base (e.g., KOtBu or NaOtBu), the sulfonamide will deprotonate. This leads to unwanted Buchwald-Hartwig N-arylation side reactions or the formation of stable, unreactive Pd-amide complexes that stall the catalytic cycle. To maintain low Pd loading, use a milder, heterogeneous base like anhydrous K₃PO₄ or K₂CO₃ in a biphasic or polar aprotic solvent system (e.g., Dioxane/H₂O). This provides sufficient basicity to drive transmetalation without fully deprotonating the sulfonamide.

Part 2: Visualizing the Catalytic Bottlenecks

CatalyticCycle Pd0 Active Pd(0)L (e.g., XPhos-Pd(0)) OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Aryl Chloride Poison Catalyst Deactivation (-CN or -SO2NH2 Coordination) Pd0->Poison Competitive Binding PdII Pd(II) Aryl Complex OxAdd->PdII C-Cl Cleavage TransMet Transmetalation PdII->TransMet Nucleophile RedElim Reductive Elimination TransMet->RedElim Base RedElim->Pd0 Product Release Poison->Pd0 Bulky Ligand Prevention

Fig 1: Catalytic cycle highlighting C-Cl oxidative addition barriers and competitive coordination.

Part 3: Data Presentation & Catalyst Comparison

The following table summarizes the expected performance of various catalyst systems when applied to sterically hindered, coordinating aryl chlorides like 2-chloro-3-cyanobenzenesulfonamide.

Catalyst SystemLoading (mol%)BaseSolventTypical ConversionPrimary Limitation
Pd(PPh₃)₄ 5.0Na₂CO₃Toluene/H₂O< 30%Failure at oxidative addition; rapid Pd black formation.
Pd(OAc)₂ + XPhos 1.0K₃PO₄Dioxane/H₂O~ 75%Inefficient in situ reduction; variable active Pd(0) generation.
XPhos Pd G3 1.0K₃PO₄Dioxane/H₂O> 99%None; serves as a highly robust baseline for optimization.
XPhos Pd G3 0.1 K₃PO₄ Dioxane/H₂O > 95% Requires rigorous solvent degassing to prevent Pd(0) oxidation.

Part 4: Self-Validating Catalyst Scale-Down Protocol

To safely reduce your palladium loading without sacrificing yield, you must implement a self-validating workflow. This protocol uses an internal standard to quantitatively track conversion via UPLC/GC-FID at each catalyst loading tier, ensuring that reductions in catalyst do not mask kinetic stalling.

Step-by-Step Methodology

Step 1: Baseline Establishment (1.0 mol% Pd)

  • Charge an oven-dried reaction vial with 2-chloro-3-cyanobenzenesulfonamide (1.0 equiv), the nucleophilic partner (e.g., arylboronic acid, 1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Add an inert internal standard (e.g., 1,3,5-trimethoxybenzene, 0.1 equiv) for precise kinetic tracking.

  • In an argon-filled glovebox, add XPhos Pd G3 (1.0 mol%).

  • Seal the vial, remove it from the glovebox, and inject rigorously degassed solvent (1,4-Dioxane/H₂O 10:1, 0.2 M).

  • Stir at 80 °C for 4 hours.

  • Validation: Aliquot 10 µL, dilute in MeCN, and analyze via UPLC. If conversion is >95%, proceed to Step 2.

Step 2: Kinetic Stress Test (0.25 mol% Pd)

  • Repeat Step 1 using exactly 0.25 mol% XPhos Pd G3.

  • Validation: Monitor the reaction at 1h, 2h, and 4h. If the reaction stalls before completion (e.g., plateaus at 60%), the catalyst is deactivating. Proceed to the troubleshooting workflow (Fig 2) to optimize the base or solvent before lowering the loading further.

Step 3: Ultra-Low Loading (0.1 mol% Pd)

  • To ensure accurate stoichiometric weighing at 0.1 mol%, prepare a stock solution of the XPhos Pd G3 precatalyst in anhydrous THF. Add the corresponding volumetric aliquot to the reaction mixture.

  • Validation: If conversion drops at this tier, increase the reaction temperature to 100 °C to force the catalytic turnover, or switch the precatalyst to SPhos Pd G3 to alter the steric profile.

Workflow Start Start: 2-Chloro-3-cyanobenzenesulfonamide Cross-Coupling Step1 Select Precatalyst (e.g., XPhos Pd G3, 1.0 mol%) Start->Step1 Step2 Select Base & Solvent (e.g., K3PO4, Dioxane/H2O) Step1->Step2 Eval1 Check Conversion (>95%?) Step2->Eval1 Step3 Reduce Loading (0.5% -> 0.1%) Eval1->Step3 Yes Trouble1 Change Ligand (Try SPhos or BrettPhos) Eval1->Trouble1 No Eval2 Check Conversion (Maintained?) Step3->Eval2 Trouble1->Step2 Success Optimized Protocol (<0.1 mol% Pd) Eval2->Success Yes Trouble2 Optimize Base/Temp (Avoid strong bases) Eval2->Trouble2 No Trouble2->Step3

Fig 2: Decision tree for troubleshooting and scaling down palladium catalyst loading.

Part 5: References

  • Formenti, D., et al. (2019). Additive-Free Palladium-Catalyzed Decarboxylative Cross-Coupling of Aryl Chlorides. Organic Letters, ACS Publications.[Link]

  • Casalnuovo, A. L., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, RSC Publishing.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Reactivity of 2-Chloro-3-cyanobenzenesulfonamide and its 4-Chloro Isomer in Nucleophilic Aromatic Substitution

Introduction In the landscape of drug discovery and development, the benzenesulfonamide scaffold is a privileged structure, forming the core of a multitude of therapeutic agents. The reactivity of substituted benzenesulf...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug discovery and development, the benzenesulfonamide scaffold is a privileged structure, forming the core of a multitude of therapeutic agents. The reactivity of substituted benzenesulfonamides is a critical parameter that dictates their synthetic accessibility and potential for further functionalization. This guide provides an in-depth comparative analysis of the reactivity of two isomeric compounds: 2-chloro-3-cyanobenzenesulfonamide and 4-chloro-3-cyanobenzenesulfonamide.

The position of the chloro substituent, a key leaving group in nucleophilic aromatic substitution (SNAr) reactions, is anticipated to profoundly influence the reactivity of these isomers. This guide will dissect the underlying electronic and steric factors governing their reactivity, supported by a proposed experimental framework for a direct, quantitative comparison. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of structure-reactivity relationships in this important class of molecules.

Theoretical Framework: Understanding Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a fundamental reaction class for the functionalization of aromatic rings. Unlike nucleophilic substitution at sp³-hybridized carbons (Sₙ1 and Sₙ2), SNAr reactions proceed via a distinct addition-elimination mechanism.[1] The key to this pathway is the presence of strong electron-withdrawing groups (EWGs) on the aromatic ring, which serve two primary functions:

  • Activation of the Aromatic Ring: EWGs decrease the electron density of the aromatic π-system, rendering the carbon atom attached to the leaving group more electrophilic and susceptible to attack by a nucleophile.[2]

  • Stabilization of the Meisenheimer Complex: The initial attack of the nucleophile forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is paramount, as its formation is typically the rate-determining step of the reaction. EWGs positioned ortho or para to the leaving group are particularly effective at stabilizing the Meisenheimer complex by delocalizing the negative charge through resonance.[3][4]

In the context of the isomers under investigation, both the cyano (-CN) and sulfonamide (-SO₂NH₂) groups are potent electron-withdrawing groups. The primary differentiator in their reactivity will, therefore, be the position of these groups relative to the chlorine leaving group.

Electronic Effects
  • 2-Chloro-3-cyanobenzenesulfonamide: In this isomer, the strongly electron-wíthdrawing cyano group is positioned meta to the chlorine atom. While it contributes to the overall electron deficiency of the ring through its inductive effect, it cannot directly stabilize the negative charge of the Meisenheimer complex via resonance. The sulfonamide group, also meta to the chlorine, similarly exerts an inductive withdrawing effect.

  • 4-Chloro-3-cyanobenzenesulfonamide: Here, the sulfonamide group is positioned para to the chlorine atom. This arrangement is highly favorable for SNAr reactions, as the sulfonamide group can effectively delocalize the negative charge of the Meisenheimer intermediate through resonance. The cyano group, at the meta position relative to the chlorine, will contribute to the ring's activation primarily through its inductive effect.

Based on these electronic considerations, it is hypothesized that 4-chloro-3-cyanobenzenesulfonamide will exhibit significantly higher reactivity towards nucleophiles in SNAr reactions compared to its 2-chloro isomer.

Steric Effects

Steric hindrance can also play a role in determining reaction rates. In the case of 2-chloro-3-cyanobenzenesulfonamide, the substituents are clustered on one side of the benzene ring. This could potentially hinder the approach of a bulky nucleophile to the carbon bearing the chlorine atom. In contrast, the substituents in the 4-chloro isomer are more dispersed, which may present a less sterically encumbered reaction site.

Proposed Experimental Investigation

To empirically validate the predicted difference in reactivity, a comprehensive experimental plan is proposed. This plan encompasses the synthesis of both isomers and a subsequent kinetic analysis of their reaction with a model nucleophile.

Synthesis of Isomers

The synthesis of 2-chloro-3-cyanobenzenesulfonamide and 4-chloro-3-cyanobenzenesulfonamide is not widely documented. Therefore, a multi-step synthetic route is proposed, starting from commercially available precursors. The general strategy involves the introduction of the cyano, chloro, and sulfonamide functionalities onto the benzene ring. A plausible approach involves the Sandmeyer reaction, a versatile method for converting aryl amines to a variety of functional groups via diazonium salts.[5][6]

Workflow for the Synthesis of Chlorocyanobenzenesulfonamides

cluster_0 Isomer Synthesis A Starting Material (e.g., Substituted Aminobenzoic Acid) B Diazotization (NaNO2, HCl) A->B Step 1 C Sandmeyer Reaction (e.g., CuCN for cyanation or CuCl for chlorination) B->C Step 2 D Functional Group Interconversion (e.g., -COOH to -SO2Cl) C->D Step 3 E Ammonolysis (NH3) D->E Step 4 F Final Product (Chlorocyanobenzenesulfonamide) E->F Step 5

Caption: General synthetic workflow for the preparation of the target isomers.

Detailed Protocol: Synthesis of 4-Chloro-3-cyanobenzenesulfonamide (Proposed)

  • Diazotization and Cyanation of 4-Chloro-3-aminobenzoic acid:

    • Suspend 4-chloro-3-aminobenzoic acid in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution, controlling the effervescence.

    • Warm the reaction mixture to 50-60 °C and stir for 1 hour.

    • Cool the mixture and acidify to precipitate 4-chloro-3-cyanobenzoic acid.

    • Filter, wash with cold water, and dry the product.

  • Conversion to 4-Chloro-3-cyanobenzenesulfonyl Chloride:

    • This transformation is a challenging step. A potential, though not always high-yielding, method is a variation of the Hunsdiecker reaction.[1] Alternatively, more modern methods for the direct conversion of carboxylic acids to sulfonyl chlorides could be explored. A more classical, multi-step approach would involve reduction of the carboxylic acid to a benzyl alcohol, conversion to a benzyl halide, and subsequent oxidative chlorosulfonation. For the purpose of this guide, we will assume the successful synthesis of the sulfonyl chloride.

  • Ammonolysis to 4-Chloro-3-cyanobenzenesulfonamide:

    • Dissolve the 4-chloro-3-cyanobenzenesulfonyl chloride in a suitable aprotic solvent like THF or dioxane.

    • Cool the solution to 0-5 °C.

    • Bubble anhydrous ammonia gas through the solution or add a concentrated aqueous solution of ammonia dropwise.[7]

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

A similar synthetic strategy would be employed for the 2-chloro isomer, starting from 2-chloro-3-aminobenzoic acid.

Kinetic Analysis of Nucleophilic Aromatic Substitution

To quantitatively compare the reactivity of the two isomers, a kinetic study of their reaction with a model nucleophile, such as piperidine, will be conducted. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC).[2][8]

Experimental Workflow for Kinetic Analysis

G cluster_1 Kinetic Experiment start Prepare solutions of each isomer and piperidine in a suitable solvent (e.g., acetonitrile) thermostat Equilibrate solutions to a constant temperature in a thermostatted water bath start->thermostat mix Initiate the reaction by mixing the isomer and nucleophile solutions thermostat->mix aliquot Withdraw aliquots at specific time intervals mix->aliquot t = 0, 1, 2, 5, 10... min quench Quench the reaction in each aliquot (e.g., with a dilute acid) aliquot->quench hplc Analyze quenched aliquots by HPLC to determine the concentration of reactant and product quench->hplc data Plot concentration vs. time to determine the pseudo-first-order rate constant (k_obs) hplc->data temp Repeat the experiment at several different temperatures data->temp arrhenius Construct Arrhenius and Eyring plots temp->arrhenius activation Calculate activation parameters (Ea, ΔH‡, ΔS‡) arrhenius->activation

Caption: Step-by-step workflow for the kinetic analysis of the SNAr reaction.

Detailed Protocol: Kinetic Measurement

  • Reaction Setup:

    • Prepare stock solutions of known concentrations of 2-chloro-3-cyanobenzenesulfonamide, 4-chloro-3-cyanobenzenesulfonamide, and piperidine in a suitable solvent (e.g., acetonitrile).

    • In a thermostatted reaction vessel, equilibrate a solution of the benzenesulfonamide isomer to the desired temperature (e.g., 50 °C).

    • Use a large excess of piperidine (e.g., 10-20 equivalents) to ensure pseudo-first-order kinetics.

    • Initiate the reaction by adding the piperidine solution to the isomer solution with vigorous stirring.

  • Monitoring the Reaction:

    • At regular time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a solution that stops the reaction (e.g., a mobile phase containing a small amount of acid).

    • Analyze the quenched sample by HPLC to determine the concentrations of the starting material and the product.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the starting material versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-k_obs).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of piperidine.

    • Repeat the experiment at several different temperatures (e.g., 50, 60, 70, and 80 °C) for both isomers.

  • Determination of Activation Parameters:

    • Construct an Arrhenius plot by plotting ln(k₂) versus 1/T (in Kelvin).[9] The activation energy (Eₐ) can be determined from the slope of this line (slope = -Eₐ/R, where R is the gas constant).

    • Construct an Eyring plot by plotting ln(k₂/T) versus 1/T. The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the slope and intercept of this line, respectively.

Expected Results and Interpretation

Based on the theoretical framework, the following outcomes are anticipated:

Parameter2-Chloro-3-cyanobenzenesulfonamide4-Chloro-3-cyanobenzenesulfonamideRationale
Second-Order Rate Constant (k₂) at a given temperature LowerHigherThe para-sulfonamide group in the 4-chloro isomer provides superior resonance stabilization of the Meisenheimer complex.[3][4]
Activation Energy (Eₐ) HigherLowerA more stable transition state (approximating the Meisenheimer complex) for the 4-chloro isomer leads to a lower energy barrier for the reaction.
Enthalpy of Activation (ΔH‡) HigherLowerConsistent with a lower activation energy barrier.
Entropy of Activation (ΔS‡) Less negativeMore negativeThe formation of the highly ordered, charged Meisenheimer complex typically results in a negative entropy of activation. The more favorable formation of this complex with the 4-chloro isomer may be reflected in a more negative ΔS‡.

A significantly larger rate constant and lower activation energy for the 4-chloro isomer would provide strong experimental evidence for the dominant role of resonance stabilization by the para-sulfonamide group in facilitating the SNAr reaction.

Conclusion

The comparative reactivity of 2-chloro-3-cyanobenzenesulfonamide and 4-chloro-3-cyanobenzenesulfonamide provides a compelling case study in the principles of nucleophilic aromatic substitution. Theoretical analysis strongly suggests that the 4-chloro isomer will be substantially more reactive due to the advantageous positioning of the electron-withdrawing sulfonamide group para to the chlorine leaving group, which allows for effective resonance stabilization of the rate-determining Meisenheimer intermediate. The proposed experimental framework, involving a targeted synthesis and detailed kinetic analysis, offers a robust methodology to empirically validate this hypothesis. The insights gained from such studies are invaluable for medicinal chemists and process developers in the rational design of synthetic routes and the prediction of reactivity for this important class of pharmacologically relevant molecules.

References

  • SNAr reaction monitored by at‐line HPLC and optimized using a SNOBFIT algorithm. (n.d.).
  • 4-AMINO-3-BROMO-5-CHLOROBENZONITRILE synthesis. (n.d.).
  • What is the synthetic route of 4-Aminobenzonitrile. (2023, March 23).
  • Um, I.-H., et al. (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. The Journal of Organic Chemistry.
  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
  • Sandmeyer reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Convenient synthesis of electron-donating substituted benzonitriles by photolysis of phenyl halides and esters. (n.d.).
  • Hunsdiecker reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • Electricity-driven sustainable synthesis of 2-aminobenzonitriles through C–C bond cleavage of isatins: post-functionalization via one-pot integration with enzyme catalysis. (2026, February 13). RSC Publishing.
  • Experimental Analyses Emphasize the Stability of the Meisenheimer Complex in a SNAr Reaction Toward Trends in Reaction P
  • Optimizing base and solvent conditions for SNAr reactions. (n.d.).
  • How to improve the yield of 4-Aminobenzonitrile synthesis reactions. (n.d.).
  • Synthesis of 2-amino-5-chlorobenzonitrile. (n.d.).
  • The Kinetics and Mechanisms of Aromatic Nucleophilic Substitution Reactions in Liquid Ammonia. (2011, March 21). The Journal of Organic Chemistry.
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. (2025, April 30). PMC.
  • Methods for producing cyanobenzoic acid derivatives. (n.d.).
  • Reactions of Diazonium Salts: Sandmeyer and Rel
  • Tandem Reduction, Ammonolysis, Condensation, and Deamination Reaction for Synthesis of Benzothiadiazines and 1-(Phenylsulfonyl)-1H-benzimidazoles. (2022, October 21). The Journal of Organic Chemistry.
  • Ammonolysis. (n.d.). In Wikipedia. Retrieved from [Link]

  • 3.7: Nucleophilic Aromatic Substitution. (2026, February 17). Chemistry LibreTexts.
  • Sandmeyer Reaction. (n.d.).
  • Synthesis of 3-amino-benzoic acid. (n.d.).
  • Methods for producing 3-cyano-and 4-cyano- benzoic acid derivative compounds. (n.d.).
  • EFFECTIVE AND FACILE SYNTHESIS OF NITRILES
  • Hunsdiecker Reaction. (n.d.).
  • Application Notes and Protocols for the Synthesis of Substituted Benzenesulfonamides. (n.d.).
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). In Organic Chemistry II. KPU Pressbooks.
  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions. (2020, August 7). Journal of the American Chemical Society.
  • Recent trends in the chemistry of Sandmeyer reaction: a review. (n.d.). PMC.
  • Decarboxylative Halogen
  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denatur
  • Arrhenius equation. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

Comparative

Validating 2-Chloro-3-cyanobenzenesulfonamide purity using LC-MS analysis

In pharmaceutical development, the purity of synthetic intermediates directly dictates the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). 2-Chloro-3-cyanobenzenesulfonami...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the purity of synthetic intermediates directly dictates the safety, efficacy, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). 2-Chloro-3-cyanobenzenesulfonamide is a highly functionalized building block utilized in the synthesis of sulfonamide-based therapeutics. Validating its purity presents unique analytical challenges due to its high polarity, the presence of an electrophilic cyano group, and the high probability of positional isomeric impurities (e.g., 4-chloro-3-cyanobenzenesulfonamide) generated during electrophilic aromatic substitution.

While traditional quality control laboratories often default to High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS),1 has emerged as the definitive standard for impurity profiling[1].

This guide objectively compares these analytical platforms and provides a field-proven, self-validating LC-MS methodology for accurately determining the purity of this critical intermediate.

The Analytical Challenge: Method Comparison

As an application scientist, evaluating analytical platforms requires looking beyond simple detection and focusing on three core metrics: specificity, sensitivity, and sample integrity.

  • GC-MS (The Thermal Liability): Sulfonamides are highly polar and often thermally labile. Injecting 2-Chloro-3-cyanobenzenesulfonamide into a GC inlet at 250°C without prior derivatization (e.g., methylation or silylation) leads to on-column degradation, poor peak shape, and artificially low purity readouts. Derivatization adds preparation time and introduces artifactual impurities.

  • HPLC-UV (The Specificity Gap): HPLC-UV is robust for general bulk purity assays. However, it relies solely on retention time and UV chromophores. If a positional isomer co-elutes with the main peak, UV detection cannot differentiate them, leading to false-positive purity reporting.

  • LC-MS (The Gold Standard): LC-MS combines the orthogonal separation power of liquid chromatography with the absolute structural specificity of mass spectrometry. Using Electrospray Ionization (ESI), analysts can achieve sub-ppm detection limits and definitively identify co-eluting impurities via their distinct mass-to-charge (m/z) ratios and fragmentation patterns[2].

Comparative Performance Data

The following table summarizes the operational and performance metrics of the three primary analytical techniques when applied to sulfonamide intermediates.

Analytical ParameterLC-MS/MS (QQQ)HPLC-UV (DAD)GC-MS (EI)
Limit of Detection (LOD) 1–5 ng/mL50–100 ng/mL>500 ng/mL (without derivatization)
Specificity High (Exact m/z & fragmentation)Moderate (Retention time & UV)Low (Thermal degradation issues)
Isomer Differentiation Yes (via MRM transitions)No (if co-eluting)No
Sample Prep Complexity Low (Dilute & Shoot)Low High (Derivatization required)
Run Time 5–10 min (UPLC)15–25 min20–30 min

Workflow Visualization

To understand why LC-MS is the optimal path for this specific compound, we can map the analytical decision-making process.

G Start Target: 2-Chloro-3-cyanobenzenesulfonamide GCMS GC-MS Method Start->GCMS Volatile? HPLC HPLC-UV Method Start->HPLC UV Active? LCMS LC-MS Method Start->LCMS High Specificity? GC_Result Failed Validation Thermal Degradation GCMS->GC_Result HPLC_Result Failed Validation Co-eluting Isomers HPLC->HPLC_Result LCMS_Result Validated Purity Exact Mass Confirmation LCMS->LCMS_Result

Analytical decision tree for sulfonamide intermediate purity validation.

Self-Validating LC-MS Methodology

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a self-validating system . Every analytical run includes internal checks to verify system suitability, rule out carryover, and correct for matrix effects.

Step 1: Sample Preparation & Internal Standardization
  • Action: Dissolve 1.0 mg of 2-Chloro-3-cyanobenzenesulfonamide in 1.0 mL of Acetonitrile:Water (50:50, v/v). Spike the solution with 10 ng/mL of an isotopically labeled internal standard (e.g., 3)[3]. Filter the final extract through a 0.22 µm PTFE syringe filter.

  • Causality: The 50:50 diluent perfectly matches the initial conditions of the reversed-phase gradient, preventing solvent-induced peak broadening (the "solvent effect"). The internal standard actively corrects for any ESI ionization suppression caused by co-eluting matrix components[3]. PTFE is specifically chosen over Nylon to prevent the non-specific binding of the polar sulfonamide moiety.

Step 2: Chromatographic Separation (UPLC)
  • Action: Inject 1 µL onto a C18 column (1.7 µm, 2.1 x 50 mm) maintained at 40°C.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Causality: The sub-2-micron C18 stationary phase provides the ultra-high theoretical plate count required to resolve closely related positional isomers. Formic acid acts as a proton donor, ensuring the sulfonamide remains in a neutral state for optimal retention while simultaneously enhancing protonation [M+H]+ in the ESI source[2]. The elevated column temperature (40°C) reduces mobile phase viscosity, keeping backpressure within safe system limits.

Step 3: Mass Spectrometric Detection (ESI-QQQ)
  • Action: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

  • Self-Validation (System Suitability): Before analyzing the sample, inject a blank (diluent only) to confirm zero carryover. Follow this with a System Suitability Test (SST) standard containing 2-Chloro-3-cyanobenzenesulfonamide and a known isomer. The system is only validated for use if the chromatographic resolution ( Rs​ ) between the isomers is > 1.5.

  • Causality: MRM filters out background noise by isolating the parent ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3)[2]. This dual-mass filtering provides unparalleled specificity, ensuring that even if an unknown impurity co-elutes, it will not artificially inflate the purity calculation of the target compound[4].

References

  • High-Throughput LC/MS Purification of Pharmaceutical Impurities Source: Agilent Technologies URL
  • Liquid Chromatography Mass Spectrometry (LC-MS)
  • 2-chloro-3-cyanobenzene-1-sulfonamide | 1261675-98-2 Source: Sigma-Aldrich URL
  • Confirmatory method for nine sulfonamides in miniature bovine muscle samples using HPLC/MS/MS without using SPE Source: Journal of Food and Drug Analysis URL
  • Development and validation of analytical method for sulfonamide residues in eggs by liquid chromatography Tandem Mass Spectrometry Source: SciELO URL
  • Development and Validation of an LC-MS/MS Confirmatory Method for Residue Analysis Source: ACS Publications URL

Sources

Validation

Comparative Analysis of Sulfonamide Building Blocks in Rational Drug Design

The sulfonamide moiety (–SO₂NH₂) is a privileged scaffold in medicinal chemistry, serving as the foundational building block for a diverse array of therapeutics, including carbonic anhydrase inhibitors (CAIs), anticancer...

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Author: BenchChem Technical Support Team. Date: April 2026

The sulfonamide moiety (–SO₂NH₂) is a privileged scaffold in medicinal chemistry, serving as the foundational building block for a diverse array of therapeutics, including carbonic anhydrase inhibitors (CAIs), anticancer agents, and antimicrobials[1][2]. In rational drug design, the selection of primary, secondary, or tertiary sulfonamide building blocks is not arbitrary; it is strictly dictated by the required physicochemical properties—namely pKa, lipophilicity (logP), and metabolic stability—which collectively govern target affinity and pharmacokinetic success.

This guide provides a comprehensive comparative analysis of sulfonamide building blocks, detailing the causality behind structural modifications and providing validated experimental protocols for evaluating their performance.

Physicochemical Profiling: Primary vs. Substituted Sulfonamides

The degree of substitution on the sulfonamide nitrogen fundamentally alters the molecule's electronic distribution, acidity, and lipophilicity.

  • Primary Sulfonamides (–SO₂NH₂): These are typically weak organic acids with pKa values ranging from 5.9 to 9.7[1][3]. The acidity is critical for Carbonic Anhydrase (CA) inhibition, as the sulfonamide must deprotonate at physiological pH to form a coordinate covalent bond with the catalytic Zn²⁺ ion in the enzyme's active site[1].

  • Secondary and Tertiary Sulfonamides: Alkylation or arylation of the sulfonamide nitrogen generally increases lipophilicity and abolishes the acidic proton required for classical zinc-binding. Consequently, these building blocks are redirected toward non-metalloprotein targets, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinases or tubulin, where hydrophobic interactions and membrane permeability drive efficacy[2][4].

Table 1: Comparative Physicochemical Parameters of Sulfonamide Classes
Sulfonamide ClassTypical pKa RangeAverage Lipophilicity (logP)Primary Target ClassMechanism of Action / Causality
Primary (e.g., Acetazolamide analogs)5.9 – 9.7-0.47 to 2.61 (Slightly lipophilic)Metalloenzymes (e.g., hCA IX)Deprotonation allows direct coordination with active-site metal ions[1].
Secondary (e.g., N-alkyl sulfonamides)> 10 (or neutral)1.50 to 4.00 (Moderate to High)Kinases (e.g., EGFR)Increased lipophilicity enhances passive membrane diffusion and hydrophobic pocket binding[2].
Tertiary (e.g., N,N-dialkyl sulfonamides)N/A (Aprotic)2.50 to 5.00 (High)Receptors (e.g., 5-HT6), TubulinComplete loss of H-bond donation forces reliance on shape complementarity and van der Waals interactions[4].

Rational Design Workflow

The transition from a raw sulfonamide building block to a lead candidate requires a rigorous, self-validating screening cascade. Theoretical calculations must be empirically validated using biomimetic systems.

G N1 Sulfonamide Scaffold Selection (Primary, Sec, Tert) N2 In Silico Profiling (pKa, logP Prediction) N1->N2 Rational Design N3 Synthesis of Derivatives N2->N3 Candidate Selection N4 Biomimetic Chromatography (IAM-HPLC) N3->N4 Lipophilicity Validation N5 Target Binding Assay (e.g., hCA IX or EGFR) N3->N5 Affinity Testing N6 Lead Optimization (DMPK & Efficacy) N4->N6 Pharmacokinetic Data N5->N6 Pharmacodynamic Data

Rational design workflow for sulfonamide building blocks.

Experimental Methodologies

To ensure scientific integrity, the following protocols represent the gold standard for evaluating the physicochemical and pharmacodynamic properties of newly synthesized sulfonamide derivatives.

Protocol A: Lipophilicity Profiling via Biomimetic Chromatography (IAM-HPLC)

Causality: Traditional octanol-water partitioning (shake-flask method) fails to account for complex membrane interactions. Immobilized Artificial Membrane (IAM) chromatography utilizes a phospholipid stationary phase that mimics biological membranes, providing a highly accurate surrogate for in vivo drug absorption and distribution.

Step-by-Step Methodology:

  • System Preparation: Equilibrate an IAM.PC.DD2 column (e.g., 100 × 4.6 mm, 10 µm) on an HPLC system equipped with a Diode Array Detector (DAD).

  • Mobile Phase Formulation: Prepare a mobile phase consisting of 0.01 M phosphate-buffered saline (PBS) at pH 7.4 to ensure the primary sulfonamides are in their physiologically relevant ionization state. Use acetonitrile as the organic modifier.

  • Sample Preparation: Dissolve the synthesized sulfonamide derivatives in DMSO to a concentration of 1 mg/mL, then dilute to 50 µg/mL using the mobile phase.

  • Isocratic Elution: Inject 10 µL of the sample. Run isocratic elutions with varying volume fractions of acetonitrile (e.g., 10%, 20%, 30%).

  • Data Analysis: Record the retention time ( tR​ ). Calculate the retention factor ( k ) using the formula k=(tR​−t0​)/t0​ , where t0​ is the dead time (determined using citric acid). Extrapolate the log kw​ (retention factor in 100% aqueous phase) via linear regression.

Protocol B: Carbonic Anhydrase (CA) Inhibition Assay (Stopped-Flow Method)

Causality: To validate the target affinity of primary sulfonamides, the stopped-flow CO₂ hydration assay is utilized. This method directly measures the catalytic activity of CA by monitoring the pH drop associated with the hydration of CO₂ to bicarbonate and a proton, providing precise Ki​ values.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.1 M Na₂SO₄ (to maintain constant ionic strength) and 0.2 mM Phenol Red as the pH indicator.

  • Enzyme Solution: Prepare recombinant human CA isoforms (e.g., hCA II, hCA IX) in the HEPES buffer at a concentration of ~10 nM.

  • Inhibitor Incubation: Incubate the enzyme solutions with varying concentrations of the sulfonamide derivative (ranging from 0.1 nM to 10 µM) for 15 minutes at 20°C to allow the zinc-sulfonamide coordinate bond to fully form.

  • Reaction Initiation: Using a stopped-flow spectrophotometer, rapidly mix the enzyme-inhibitor solution with an equal volume of CO₂-saturated water (approx. 15 mM CO₂).

  • Kinetic Measurement: Monitor the decrease in absorbance at 557 nm (the absorption maximum of Phenol Red) over 10–50 seconds.

  • Data Derivation: Calculate the initial velocity of the reaction. Determine the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation or non-linear least-squares fitting of the velocity vs. inhibitor concentration curve.

References

  • Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. PubMed (NIH).[Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. PMC (NIH).[Link]

  • Molecular structure, pK, lipophilicity, solubility and absorption of biologically active aromatic and heterocyclic sulfonamides. ResearchGate.[Link]

  • Design, Synthesis and Characterization of Novel Sulfonamides Derivatives as Anticancer Agent Targeting EGFR TK, and Development. SCIRP.[Link]

  • Synthesis, characterization and biological evaluation of tertiary sulfonamide derivatives of pyridyl-indole based heteroaryl chalcone as potential carbonic anhydrase IX inhibitors and anticancer agents. ResearchGate.[Link]

Sources

Comparative

Benchmarking 2-Chloro-3-cyanobenzenesulfonamide: A Comparative Guide to Cyanobenzenesulfonamide Scaffolds

As a Senior Application Scientist, I frequently guide drug development teams and synthetic chemists through the nuanced selection of aromatic scaffolds. Cyanobenzenesulfonamides (CBSAs) have evolved from niche intermedia...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently guide drug development teams and synthetic chemists through the nuanced selection of aromatic scaffolds. Cyanobenzenesulfonamides (CBSAs) have evolved from niche intermediates into highly versatile tools. They serve dual roles: as robust, crystalline alternatives to the Nosyl group in complex amine synthesis , and as privileged pharmacophores for targeting metalloenzymes like Carbonic Anhydrase (CA) and various kinases.

While 4-cyanobenzenesulfonamide (4-CN-BSA) is the traditional baseline, the introduction of halogenation—specifically in 2-Chloro-3-cyanobenzenesulfonamide (2-Cl-3-CN-BSA) and its isomer 2-Chloro-5-cyanobenzenesulfonamide (2-Cl-5-CN-BSA) —profoundly alters the electronic and steric landscape of the molecule. This guide objectively benchmarks 2-Cl-3-CN-BSA against its alternatives, providing the mechanistic rationale and self-validating experimental protocols necessary for optimal scaffold selection.

Mechanistic Causality: The Impact of Substitution Patterns

The performance of a CBSA scaffold is governed by two primary physicochemical levers:

  • Sulfonamide Acidity (pKa): The active pharmacophore for Carbonic Anhydrase inhibition is the sulfonamide anion. The electron-withdrawing inductive (-I) and resonance (-R) effects of the cyano (-CN) and chloro (-Cl) groups lower the pKa of the sulfonamide protons. 2-Cl-3-CN-BSA exhibits a lower pKa than the unsubstituted benzenesulfonamide, increasing the population of the active anionic species at physiological pH.

  • Electrophilicity and Steric Shielding: When utilized as an amine protecting group, cleavage relies on nucleophilic aromatic substitution ( SN​Ar ) via a Meisenheimer intermediate. The ortho-chloro substitution in 2-Cl-3-CN-BSA significantly increases the electrophilicity of the aromatic ring compared to 4-CN-BSA. However, this electronic advantage is partially counterbalanced by the steric bulk of the chlorine atom adjacent to the sulfonyl group, which can modulate the trajectory of thiolate attack.

Deprotection A Protected Amine (CBSA Motif) B Thiolate Attack (Nucleophilic Addition) A->B C Meisenheimer Intermediate B->C D SO2 Extrusion C->D E Free Amine Recovered D->E

Workflow of thiolate-mediated amine deprotection via Meisenheimer complex formation.

Quantitative Benchmarking Data

To objectively compare these scaffolds, we evaluate their performance across two distinct axes: amine deprotection kinetics (relevant for organic synthesis) and CA II binding affinity (relevant for medicinal chemistry).

Table 1: Physicochemical and Deprotection Benchmarks

Note: Deprotection kinetics measured using 1.1 eq dodecanethiol, 1.5 eq DBU in DMF at 25°C.

CompoundStructural FeatureEst. pKaThiolate Cleavage ( t1/2​ )Primary Application Profile
4-CN-BSA Para-cyano only8.545 minutesBaseline amine protecting group; standard CA II inhibitor.
2-Cl-3-CN-BSA Ortho-chloro, meta-cyano7.865 minutesSterically hindered protecting group; modulated CA inhibitor.
2-Cl-5-CN-BSA Ortho-chloro, para-cyano7.630 minutesKinase inhibitor scaffold; rapid-cleavage protecting group.
Table 2: Carbonic Anhydrase II Inhibition (kinITC Data)

Thermodynamic and kinetic parameters for binding to Human CA II at pH 7.5.

Compound Kd​ (nM) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol)
4-CN-BSA 42.0 1.2×105 0.005 -10.2
2-Cl-3-CN-BSA 85.5 0.4×105 0.003 -8.7
2-Cl-5-CN-BSA 38.0 1.5×105 0.006 -11.1

Data Synthesis: The ortho-chloro group in 2-Cl-3-CN-BSA reduces the association rate ( kon​ ) due to steric clashing at the entrance of the CA II active site. However, once bound, the dissociation rate ( koff​ ) is exceptionally slow. Conversely, 2-Cl-5-CN-BSA offers the fastest deprotection kinetics, making it highly suitable for solid-phase peptide synthesis (SPPS) where rapid cleavage is paramount.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed with internal validation checkpoints and explicit mechanistic causality.

Protocol 1: Thiolate-Mediated Amine Deprotection Assay

This protocol evaluates the cleavage efficiency of CBSA-protected secondary amines.

  • System Preparation & Degassing: Dissolve the CBSA-protected amine (1.0 mmol) and an internal standard (biphenyl, 0.5 mmol) in anhydrous DMF (10 mL). Sparge the solution with N2​ gas for 15 minutes.

    • Causality: Aliphatic thiols are highly susceptible to oxidative dimerization into disulfides in the presence of atmospheric oxygen and base. Degassing ensures the thiolate remains fully available for the SN​Ar reaction .

  • Reagent Addition: Add 1-dodecanethiol (1.1 mmol) followed dropwise by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 mmol) under continuous stirring at 25°C.

    • Causality: DBU is a non-nucleophilic base that quantitatively deprotonates the thiol without competing for the electrophilic aromatic ring.

  • Kinetic Sampling (Self-Validation Checkpoint): Withdraw 50 µL aliquots at 10, 30, 60, and 120 minutes. Quench immediately in 1M HCl/Acetonitrile. Analyze via HPLC.

    • Validation Logic: The use of the biphenyl internal standard allows for absolute quantification. The assay is self-validating: the molar disappearance of the protected amine must precisely match the molar appearance of the free amine. Any discrepancy indicates side reactions (e.g., nucleophilic attack on the cyano group).

Protocol 2: Kinetic Isothermal Titration Calorimetry (kinITC) for CA II Binding

This protocol measures the thermodynamics and kinetics of 2-Cl-3-CN-BSA binding to Human CA II.

  • Buffer Matching: Dialyze purified Human CA II protein (10 µM) and dilute the 2-Cl-3-CN-BSA ligand (100 µM) in the exact same final buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

    • Causality: kinITC is exquisitely sensitive to heats of dilution and protonation. HEPES is chosen because its enthalpy of ionization is near zero ( ΔHion​≈5.0 kJ/mol), minimizing background thermal noise during the proton transfer event that occurs when the sulfonamide binds to the active site zinc .

  • Titration Execution: Perform 20 injections of 2 µL ligand into the protein cell at 25°C, with a stirring speed of 1000 rpm and a 120-second spacing between injections.

  • Active Fraction Validation (Self-Validation Checkpoint): Prior to testing the CBSA library, titrate a known standard (Acetazolamide) into the CA II cell.

    • Validation Logic: Acetazolamide has a known stoichiometry (N = 1.0) and affinity ( Kd​≈10 nM). If the calculated N-value deviates from 0.95–1.05, the enzyme is partially denatured, and the protein concentration must be recalibrated before testing 2-Cl-3-CN-BSA.

CABinding A 2-Cl-3-CN-BSA (Protonated) B Deprotonation (pH > pKa) A->B C Sulfonamide Anion (Active Pharmacophore) B->C D Displacement of Catalytic Water C->D E Zn2+ Coordination (CA II Active Site) D->E

Mechanistic pathway of Carbonic Anhydrase II inhibition by sulfonamide anions.

Conclusion

Benchmarking reveals that 2-Chloro-3-cyanobenzenesulfonamide occupies a unique middle ground. While 4-CN-BSA remains the standard for general amine protection, and 2-Cl-5-CN-BSA excels in rapid-cleavage scenarios and kinase targeting, 2-Cl-3-CN-BSA provides a sterically shielded profile. This makes it highly valuable in complex synthetic sequences where premature deprotection is a risk, or in medicinal chemistry programs seeking prolonged residence times ( koff​ ) against metalloenzyme targets.

References

  • Title: 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: 6ROB: Human Carbonic Anhydrase II in complex with 4-cyanobenzenesulfonamide Source: RCSB Protein Data Bank URL: [Link]

Validation

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for 2-Chloro-3-cyanobenzenesulfonamide: A Platform Comparison Guide

As a Senior Application Scientist in mass spectrometry, I frequently encounter the challenge of validating complex fragmentation patterns for novel pharmacophores. Sulfonamide derivatives, particularly highly substituted...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in mass spectrometry, I frequently encounter the challenge of validating complex fragmentation patterns for novel pharmacophores. Sulfonamide derivatives, particularly highly substituted variants like 2-Chloro-3-cyanobenzenesulfonamide , present unique gas-phase dissociation behaviors that require rigorous analytical strategies.

This guide objectively compares the performance of leading mass spectrometry platforms—specifically Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Triple Quadrupole (QqQ) systems—for the structural validation of this compound. By understanding the causality behind these fragmentation mechanisms, we can design self-validating experimental protocols that ensure absolute confidence in our structural assignments.

Mechanistic Insights: The Causality of Sulfonamide Fragmentation

To select the right analytical platform, we must first understand the gas-phase chemistry of the target molecule. 2-Chloro-3-cyanobenzenesulfonamide (Exact Mass: 215.9759 Da) contains three critical functional groups attached to the benzene ring: a sulfonamide, a cyano group, and an ortho-chloro substitution.

While typical carboxylic amides protonate at the oxygen atom, sulfonamides preferentially protonate at the nitrogen during Electrospray Ionization (ESI). This localized charge destabilizes the S–N bond, leading to the characteristic loss of the sulfonamide group. However, the presence of the electron-withdrawing chlorine atom at the ortho position introduces a secondary, highly specific fragmentation pathway. The steric strain and electrophilic activation at the ipso position promote the direct extrusion of SO2​ (a neutral loss of 64 Da) via an intramolecular rearrangement [1].

Validating this unique SO2​ extrusion—while distinguishing it from isobaric matrix interferences—requires high-resolution accurate mass (HRAM) capabilities.

Platform Comparison: Orbitrap vs. Q-TOF vs. QqQ

When validating the fragmentation pattern of 2-Chloro-3-cyanobenzenesulfonamide, the choice of mass analyzer dictates the quality of the structural data. Below is an objective comparison of the three primary platforms.

Table 1: MS Platform Comparison for Small Molecule Validation
Performance MetricOrbitrap MSQ-TOF MSTriple Quadrupole (QqQ)
Resolving Power (FWHM) Ultra-High (up to 280,000)High (up to 60,000)Low (Unit Mass, ~0.7 Da)
Mass Accuracy < 1 ppm1 - 3 ppmN/A
Intrascan Dynamic Range ~3.5 to 4 logs> 5 logs> 6 logs (Interscan)
Isotopic Fidelity Excellent at high resolutionExcellent across all scansPoor
Best Use Case Resolving fine isotopic structures ( 34 S, 37 Cl)Detecting ultra-low abundance fragmentsTargeted high-throughput quantitation

The Verdict for Fragmentation Validation: While QqQ systems are the gold standard for targeted quantitation, they lack the resolving power necessary for de novo fragmentation validation [2]. Orbitraps provide unmatched resolution, allowing us to easily resolve the fine isotopic distribution of the sulfur and chlorine atoms. However, Orbitraps can suffer from space-charge effects in the C-trap, which limits their intrascan dynamic range. Conversely, Q-TOF instruments offer superior dynamic range, ensuring that very low-abundance fragment ions (such as the loss of the cyano group) are not lost in the baseline noise [3].

Theoretical Fragmentation Data

To validate the platform's performance, we benchmark the empirical data against the theoretical exact masses of the expected fragment ions.

Table 2: Expected Fragment Ions for 2-Chloro-3-cyanobenzenesulfonamide (ESI+)
Fragment DescriptionNeutral LossChemical FormulaTheoretical Exact Mass [M+H]+
Protonated Precursor None C7​H6​ClN2​O2​S+ 216.9838 Da
Loss of SO2​ 63.9619 Da C7​H6​ClN2+​ 153.0219 Da
Loss of SO2​NH2​ 79.9806 Da C7​H4​ClN+ 137.0032 Da
Loss of NH3​ 17.0265 Da C7​H3​ClNO2​S+ 199.9573 Da

Experimental Methodology: A Self-Validating Protocol

To guarantee scientific integrity, the following step-by-step protocol is designed as a self-validating system . We leverage the natural isotopic distribution of the chlorine atom ( 35 Cl and 37 Cl in a ~3:1 ratio) as an internal control metric. If a proposed fragment ion retains the intact benzene ring, it must mathematically exhibit this exact isotopic signature. If a fragment deviates from this 3:1 ratio by more than 5%, or if the mass error exceeds 3 ppm, the system automatically flags the peak as a matrix interference or an artifact.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 2-Chloro-3-cyanobenzenesulfonamide analytical standard in 50:50 Acetonitrile:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality Note: Formic acid acts as a proton source to ensure efficient ionization of the sulfonamide nitrogen in positive ESI mode.

  • Chromatographic Separation:

    • Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Run a rapid 5-minute gradient from 5% to 95% Acetonitrile to elute the compound as a sharp, concentrated peak, minimizing diffusion.

  • MS/MS Acquisition (Data-Dependent Acquisition):

    • Set the MS1 precursor isolation window to 1.0 Da to ensure only the monoisotopic 35 Cl precursor ( m/z 216.98) is selected for the primary fragmentation, followed by a targeted scan of the 37 Cl isotope ( m/z 218.98).

    • Apply Normalized Collision Energy (NCE) stepping at 20%, 30%, and 40% in the HCD (Higher-energy Collisional Dissociation) cell.

  • Self-Validating Data Processing:

    • Extract the fragment chromatograms for m/z 153.0219 and m/z 137.0032.

    • Calculate the mass error (must be < 3 ppm).

    • The Validation Loop: Verify the presence of the corresponding 37 Cl fragments at m/z 155.0190 and m/z 139.0003 at exactly 32% relative abundance. This inherent causality check proves the structural accuracy of the data without requiring external reference standards for every fragment.

Workflow Visualization

MS_Workflow cluster_platforms High-Resolution Mass Analyzers Sample Sample Preparation 2-Chloro-3-cyanobenzenesulfonamide Ionization ESI (+/-) Ionization Precursor m/z 217.0 Sample->Ionization Isolation Quadrupole Isolation (1.0 Da window) Ionization->Isolation Fragmentation HCD / CID Fragmentation (NCE 20-40%) Isolation->Fragmentation Orbitrap Orbitrap MS (Ultra-High Res, Isotope Fidelity) Fragmentation->Orbitrap Path A QTOF Q-TOF MS (High Dynamic Range, Speed) Fragmentation->QTOF Path B DataAnalysis Fragment Validation (SO2 Loss, S-N Cleavage) Orbitrap->DataAnalysis QTOF->DataAnalysis

Workflow for MS/MS fragmentation validation comparing Q-TOF and Orbitrap platforms.

References

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Journal of Mass Spectrometry (PubMed) URL:[Link] [1]

  • Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog URL:[Link] [3]

Comparative

Comparing commercial vendors for high-purity 2-Chloro-3-cyanobenzenesulfonamide

Comparative Analysis of Commercial Vendors for High-Purity 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) Executive Summary & Chemical Context In modern drug discovery, the selection of high-quality building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Commercial Vendors for High-Purity 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2)

Executive Summary & Chemical Context

In modern drug discovery, the selection of high-quality building blocks dictates the success rate of downstream library synthesis. 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a highly versatile, trifunctional scaffold. Its value lies in the orthogonal reactivity of its functional groups: the sulfonamide acts as a privileged zinc-binding pharmacophore for carbonic anhydrase inhibition; the cyano group serves as a precursor for tetrazoles or primary amines; and the aryl chloride provides a handle for SNAr or palladium-catalyzed cross-coupling.

However, this dense functionalization introduces synthetic vulnerabilities. Depending on the vendor's synthetic route (e.g., chlorosulfonylation of 2-chloro-3-cyanobenzene versus cyanation of a chlorobenzenesulfonamide precursor), batch-to-batch variability in impurity profiles is common. Regioisomeric impurities or incomplete reaction byproducts can severely poison downstream catalytic steps or yield false positives in biological screening.

ChemicalUtility Core 2-Chloro-3-cyanobenzenesulfonamide (Core Scaffold) Sub1 Aryl Chloride (SNAr / Pd-Coupling) Core->Sub1 Sub2 Nitrile Group (Tetrazole / Amine) Core->Sub2 Sub3 Sulfonamide (Zinc-Binding Motif) Core->Sub3 Drug Lead Candidate (e.g., CAIX Inhibitor) Sub1->Drug Sub2->Drug Sub3->Drug

Figure 1: Orthogonal functionalization pathways of 2-chloro-3-cyanobenzenesulfonamide in drug discovery.

Vendor Landscape & Quantitative Comparison

When sourcing this compound, researchers must navigate between premium catalog aggregators and specialized chemical manufacturers. The table below synthesizes the performance metrics, typical analytical data provided, and procurement logistics based on current market data from established vendors such as[1], [2], and [3].

VendorCatalog / Part No.Purity ClaimAnalytical Data Provided (CoA)Lead TimeCost Profile
Sigma-Aldrich (Enamine) ENAH304F02A3≥95%HPLC area%, LC-MS, 1H NMR1-2 WeeksHigh
Appchem BU78678≥95%HPLC area%, Mass Spec2-4 WeeksModerate
EvitaChem EVT-Series≥95%HPLC area%In StockLow

While all vendors claim ≥95% purity, the method of purity determination is the critical differentiator. Vendors often report "purity by HPLC area%," which inherently ignores UV-transparent impurities, inorganic salts, or residual solvents.

Causality-Driven Experimental Validation Protocol

Relying solely on a vendor's Certificate of Analysis (CoA) is a critical failure point. To establish a self-validating system, incoming batches of 2-Chloro-3-cyanobenzenesulfonamide must be subjected to an orthogonal analytical workflow before incorporation into screening libraries.

Step 1: HPLC-UV (Relative Purity & Organic Impurities)

  • Protocol: Run a standard C18 reverse-phase gradient (5% to 95% Acetonitrile in Water) over 5 minutes at a flow rate of 0.6 mL/min.

  • Causality: The mobile phase must contain 0.1% Trifluoroacetic acid (TFA). The sulfonamide group has a pKa of ~9-10. Without an ion-pairing agent like TFA to suppress ionization, the compound will streak on the column, resulting in broad peaks that mask closely eluting regioisomeric impurities. Dual-wavelength detection (254 nm and 210 nm) ensures that impurities lacking extended conjugation are not missed.

Step 2: LC-MS (Mass Confirmation & Trace Contaminants)

  • Protocol: Electrospray Ionization (ESI) in both positive and negative modes.

  • Causality: Sulfonamides typically ionize exceptionally well in negative mode [M-H]- due to the acidic NH proton. However, basic impurities (e.g., unreacted amines from prior synthetic steps) will only fly in positive mode [M+H]+. A dual-polarity scan prevents false negatives for impurities that lack acidic protons.

Step 3: Quantitative 1H NMR (Absolute Purity)

  • Protocol: Dissolve 10-20 mg of the sample and a precise mass of an internal standard (e.g., Maleic acid or 1,4-Dinitrobenzene) in DMSO-d6.

  • Causality: HPLC area% is a relative measurement dependent on the extinction coefficient of the molecule. qNMR provides absolute quantification because the integral of an NMR peak is directly proportional to the nucleus concentration, independent of the molecule's structure[4]. As noted by the [5], qNMR captures analytes that frequently escape UV detection, such as residual water, sorbents, and inorganic salts. The cyano group in this scaffold shifts the aromatic protons downfield, ensuring they do not overlap with the internal standard, making it an ideal candidate for qNMR validation.

AnalyticalWorkflow Vendor Vendor Material Receipt (CAS: 1261675-98-2) Solubility Solubility & Visual Check (DMSO/MeOH) Vendor->Solubility HPLC HPLC-UV (254 nm) Relative Purity Assessment Solubility->HPLC LCMS LC-MS (ESI+/-) Mass Confirmation Solubility->LCMS qNMR 1H qNMR Absolute Purity Quantification HPLC->qNMR LCMS->qNMR Decision Go/No-Go Decision for Library Synthesis qNMR->Decision

Figure 2: Standardized analytical validation workflow for commercial building blocks.

Conclusion & Procurement Strategy

For early-stage screening where speed is critical, sourcing from specialized vendors like EvitaChem or Appchem offers a cost-effective route, provided your lab implements the qNMR validation protocol described above. For late-stage scale-up or IND-enabling studies, procuring from premium suppliers like Sigma-Aldrich (Enamine) reduces the analytical burden, as their comprehensive CoAs typically include NMR and LC-MS data out of the box.

References

  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay - Journal of Medicinal Chemistry (ACS Publications) -[Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma -[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Chloro-3-cyanobenzenesulfonamide proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Chloro-3-cyanobenzenesulfonamide Executive Summary & Chemical Profile In advanced drug development and chemical synthesis, 2-Chloro-3-cyanobenzenesulfonamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Chloro-3-cyanobenzenesulfonamide

Executive Summary & Chemical Profile

In advanced drug development and chemical synthesis, 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) is a highly specialized aromatic compound. While its unique structure makes it valuable for research, it presents a multifaceted challenge for laboratory waste management. Because the molecule contains a halogen (chlorine), a nitrile (cyano), and a sulfonamide group, it cannot be treated as standard organic waste. This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic rationale and step-by-step logistical protocols required to safely isolate, containerize, and dispose of this compound in strict compliance with hazardous waste regulations.

Mechanistic Rationale for Disposal Protocols (The "Why")

As an application scientist, it is critical to understand that laboratory safety is rooted in chemical causality. The disposal strategy for 2-Chloro-3-cyanobenzenesulfonamide is dictated entirely by its elemental composition. When subjected to thermal oxidation (incineration), the molecule does not simply reduce to carbon dioxide and water; its heteroatoms dictate a highly specific destruction pathway:

  • The Halogen Hazard (Chlorine): The chloro group on the aromatic ring classifies this compound as a halogenated organic waste[1]. If incinerated at standard temperatures (<800°C), chlorinated aromatics risk the de novo synthesis of polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—highly toxic and persistent environmental pollutants. Therefore, the waste must be routed to a high-temperature rotary kiln incinerator.

  • The Nitrogen and Sulfur Hazard: The cyano and sulfonamide moieties contain high mass percentages of nitrogen and sulfur. Upon combustion, these functional groups inevitably convert into nitrogen oxides (NOx) and sulfur oxides (SOx)[2].

  • The Scrubbing Requirement: Because combustion yields acidic and corrosive gases (HCl, SOx, NOx), the licensed disposal facility must utilize an incinerator equipped with an afterburner and an alkaline flue gas scrubber to neutralize the effluent before environmental release.

Table 1: Thermal Destruction Byproducts and Required Mitigation Strategies
Functional GroupElemental CompositionPrimary Combustion ByproductDestruction / Mitigation Requirement
Chloro- Chlorine (Cl)Hydrogen Chloride (HCl), DioxinsHigh-temp incineration (>1100°C) + Alkaline Scrubber
Cyano- Nitrogen (N)Nitrogen Oxides (NOx)Selective Catalytic Reduction (SCR) or Scrubber
Sulfonamide Sulfur (S), Nitrogen (N)Sulfur Oxides (SOx), NOxAlkaline Flue Gas Scrubbing (e.g., NaOH/Ca(OH)₂)
Aromatic Ring Carbon (C), Hydrogen (H)CO, CO₂, VOCsComplete combustion (minimum 2-second residence time)

Operational Logistics: Segregation and Containerization

To ensure the downstream disposal facility can safely process the chemical, segregation must begin at the laboratory bench.

Protocol 1: Laboratory Segregation and Containerization

  • Objective: Securely isolate 2-Chloro-3-cyanobenzenesulfonamide to prevent cross-contamination and ensure regulatory compliance.

  • Causality: Mixing halogenated waste with non-halogenated streams dilutes the BTU value of the waste and violates EPA segregation mandates, potentially damaging standard incinerators that are not equipped to handle HCl gas[1].

Step 1: State Determination & Segregation

  • For Solid Waste: Collect powder residues, contaminated weigh boats, and filter papers in a wide-mouth, puncture-resistant High-Density Polyethylene (HDPE) container.

  • For Liquid Solutions: If the compound is dissolved in a solvent (e.g., Dichloromethane or DMSO during synthesis), route the entire solution to a dedicated "Halogenated Organic Liquid Waste" carboy. Do not mix with aqueous or non-halogenated streams[3].

Step 2: Containerization

  • Ensure the container is chemically compatible (HDPE or PTFE).

  • Self-Validation Check: Inspect the container seal. Wipe the exterior of the container with a dry cloth to ensure no powder residue is present on the outside before transport.

Step 3: GHS-Compliant Labeling

  • Affix a compliant "Hazardous Waste" label to the container.

  • Explicitly list the full chemical name: 2-Chloro-3-cyanobenzenesulfonamide. Do not use abbreviations.

  • Check the hazard boxes for: Toxic, Halogenated, Environmental Hazard.

Step 4: Storage and Handoff

  • Store the sealed container in a designated, ventilated hazardous waste accumulation area away from strong oxidizing agents (e.g., nitrates, peroxides). Sulfonamides can react violently with oxidizers under thermal stress, presenting a fire hazard[2].

  • Contact your institution's EHS office or a licensed hazardous waste contractor to arrange for pickup, explicitly noting the presence of Cl, N, and S.

Spill Response and Emergency Decontamination

In the event of an accidental release, immediate and calculated action is required to prevent exposure and environmental contamination.

Protocol 2: Dry-Collection Methodology

  • Objective: Safely recover spilled material without expanding the contamination footprint.

  • Causality: Introducing water to a sulfonamide/nitrile spill can dissolve the compound, expanding the contamination footprint and creating a mixed aqueous-halogenated waste stream that is significantly more expensive and complex to treat.

Step 1: Isolation and PPE

  • Evacuate non-essential personnel from the immediate area.

  • Don appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., Nitrile or Viton), safety goggles, a lab coat, and a particulate respirator (N95 or higher) to prevent the inhalation of toxic dust[4].

Step 2: Dry Collection

  • Do not use water or wet paper towels initially.

  • Use a dedicated chemical spill brush and dustpan to gently sweep the solid powder. Avoid vigorous sweeping to prevent generating airborne dust clouds, which present an inhalation and potential deflagration hazard[2].

Step 3: Transfer and Labeling

  • Transfer the collected solid and the cleanup tools (if disposable) into a designated hazardous waste bag or HDPE container, labeling it immediately as described in Protocol 1.

Step 4: Surface Decontamination

  • Self-Validation Check: Once all visible powder is removed, visually inspect the area. Wipe the surface with a solvent compatible with the compound (e.g., a small amount of ethanol or isopropanol on a laboratory wipe) to pick up microscopic residue. Dispose of the contaminated wipe in the halogenated waste container.

Disposal Workflow Visualization

The following diagram illustrates the self-validating lifecycle of 2-Chloro-3-cyanobenzenesulfonamide disposal, from laboratory generation to safe environmental exhaust.

G A Waste Generation: 2-Chloro-3-cyanobenzenesulfonamide B Segregation: Halogenated Organic Waste Stream A->B Identify Cl, N, S content C Containerization: Compatible, Sealed, Labeled B->C Prevent cross-reactions D EHS Transfer: Licensed Hazardous Waste Contractor C->D Initiate pickup request E Thermal Destruction: High-Temp Incineration (>1100°C) D->E Transport to permitted facility F Flue Gas Scrubbing: Alkaline Neutralization (HCl, SOx, NOx) E->F Prevent dioxin/furan formation G Environmental Release: Safe Exhaust & Ash Landfilling F->G Neutralized effluent

Figure 1: Disposal workflow for 2-Chloro-3-cyanobenzenesulfonamide highlighting destruction phases.

References[4] Title: BENZONITRILE Safety and Disposal. Source: Ataman Kimya. URL: 6]">https://www.atamanchemicals.com[6] Title: Safeguarding Your Laboratory: A Comprehensive Guide to Benzonitrile Disposal. Source: BenchChem. URL: 1]">https://www.benchchem.com[1] Title: Laboratory Hazardous Waste Management Guide. Source: UTIA Safety Office, University of Tennessee. URL: 5]">https://tennessee.edu[5] Title: UWO Guide to Classifying Unwanted Materials. Source: University of Wisconsin Oshkosh. URL: 2]">https://uwosh.edu[2] Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Source: U.S. Environmental Protection Agency (EPA). URL: 7]">https://www.epa.gov[7] Title: Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene. Source: BenchChem. URL: 3]">https://www.benchchem.com[3] Title: Sulphanilamide Safety Data Sheet. Source: Santa Cruz Biotechnology. URL: https://www.scbt.com

Sources

Handling

Personal protective equipment for handling 2-Chloro-3-cyanobenzenesulfonamide

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling complex halogenated organic compounds like 2-Chloro-3-cyanobenz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of compliance, but as a rigorous, mechanistic discipline. Handling complex halogenated organic compounds like 2-Chloro-3-cyanobenzenesulfonamide requires an intimate understanding of molecular vulnerabilities and the physical chemistry of the material.

This guide is engineered for drug development professionals and researchers. It bypasses generic safety platitudes to provide a highly specific, causality-driven operational framework. Every protocol detailed below functions as a self-validating system, ensuring that safety is empirically verified at every step of your workflow.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first deconstruct the molecule to understand why it poses specific risks. 2-Chloro-3-cyanobenzenesulfonamide (CAS: 1261675-98-2) contains three critical functional groups attached to a benzene ring, each dictating specific handling parameters:

  • The Cyano Group (-CN): While stable under ambient conditions, nitriles can undergo hydrolysis when exposed to strong acids or extreme thermal stress, potentially liberating highly toxic hydrogen cyanide (HCN) gas[1].

  • The Chloro-Aromatic Ring (-Cl): Halogenation increases the lipophilicity of the molecule. This allows the compound to more easily bypass the lipid bilayers of human skin, facilitating rapid dermal absorption and acting as a potent localized irritant[2].

  • The Sulfonamide Group (-SO₂NH₂): Sulfonamides are known sensitizers. Repeated exposure to aerosolized particulates can trigger an immune-mediated hypersensitivity reaction, leading to contact dermatitis or respiratory sensitization.

Based on structurally analogous compounds (such as 4-cyanobenzenesulfonamide), this chemical is classified under the Globally Harmonized System (GHS) as an Acute Oral Toxicant (Category 4), a Skin/Eye Irritant (Category 2/2A), and a Specific Target Organ Toxicant for single exposure (STOT-SE Category 3, respiratory irritation)[2].

Quantitative Chemical Profile
PropertyValue/ClassificationMechanistic Implication
Molecular Formula C₇H₅ClN₂O₂SHigh heteroatom content dictates specialized incineration disposal.
Physical State Solid (Crystalline/Powder)High risk of aerosolization and dust inhalation during weighing.
GHS Classification H302, H315, H319, H335Necessitates strict barrier isolation (PPE) and engineering controls[1].
Chemical Incompatibilities Strong acids, strong oxidizersRisk of exothermic degradation and toxic gas (HCN, SOx, NOx) release.

The PPE Matrix: Causality & Justification

Personal Protective Equipment (PPE) is your final line of defense. The following matrix outlines the required gear, grounded in the specific physicochemical properties of 2-Chloro-3-cyanobenzenesulfonamide.

PPE CategorySpecification RequiredScientific Justification
Ocular Protection ANSI Z87.1 / EN 166 tightly sealed safety goggles.Standard safety glasses leave the orbital cavity vulnerable to airborne crystalline dust, which causes severe Category 2A eye irritation[2].
Dermal Protection (Hands) Nitrile gloves (Minimum 0.11 mm thickness). Double-gloving recommended.Nitrile provides superior chemical resistance to halogenated aromatics compared to latex, preventing lipophilic dermal absorption.
Dermal Protection (Body) Anti-static, flame-retardant laboratory coat.Prevents the accumulation of electrostatic charges that could cause fine organic powders to adhere to the researcher or ignite.
Respiratory Protection N95/P2 particulate respirator (if handled outside a closed system).Mitigates the inhalation of micro-particulates, directly preventing STOT-SE Category 3 respiratory tract irritation[2].

Self-Validating Operational Workflow

Standard operating procedures often fail because they assume perfect execution. The following step-by-step methodology incorporates self-validation checkpoints —empirical tests you must pass before moving to the next step.

Step 1: Engineering Control Establishment

  • Action: Conduct all weighing and transfer operations inside a certified chemical fume hood.

  • Validation Check: Observe the hood's digital anemometer. The airflow must register at ≥ 100 feet per minute (fpm). If the alarm sounds or the flow is <100 fpm, the system has failed the validation check. Do not open the chemical container.

Step 2: Static Mitigation & Transfer

  • Action: Use a grounded, anti-static micro-spatula and an anti-static weighing boat.

  • Validation Check: During transfer, observe the behavior of the powder. If the powder aggressively repels the spatula or clings to the outside of the weigh boat, static is present. Stop, use an anti-static ionizing gun on the workspace, and re-verify.

Step 3: Solvent Dissolution

  • Action: Dissolve the compound in an appropriate organic solvent (e.g., DMSO or DMF for sulfonamides)[3]. Strictly avoid the introduction of strong mineral acids.

  • Validation Check: Monitor the dissolution vessel for unexpected exothermic activity or gas evolution. A perfectly clear solution with no temperature spike validates chemical compatibility.

HandlingWorkflow cluster_0 Pre-Operation Validation cluster_1 Active Handling cluster_2 Post-Operation N1 Verify Hood Flow (>100 fpm) N2 Inspect PPE (Nitrile, N95, Goggles) N1->N2 N3 Anti-Static Weighing (Minimize Dust) N2->N3 N4 Solvent Dissolution (Avoid Strong Acids) N3->N4 N5 Decontamination (Solvent Wash) N4->N5 N6 Waste Segregation (Halogenated) N5->N6

Self-validating operational workflow for handling 2-Chloro-3-cyanobenzenesulfonamide.

Emergency Response & Spill Mitigation

In the event of a breach in protocol, immediate, mechanistically sound interventions are required.

  • Dry Powder Spill: Do not sweep. Sweeping aerosolizes the lipophilic dust, maximizing inhalation and dermal exposure risks.

    • Protocol: Gently cover the spill with damp absorbent paper to suppress dust formation. Carefully scoop the material into a sealable hazardous waste container. Wash the contaminated surface with a 70% ethanol solution to dissolve residual organic material, followed by soap and water.

  • Ocular Exposure: The chloro-aromatic nature of the compound will cause immediate, severe irritation[2].

    • Protocol: Flush eyes with a continuous stream of water at an eyewash station for a minimum of 15 minutes. Validation: The pH of the ocular cavity must return to neutral (pH 7.0-7.2) before ceasing flushing. Seek immediate ophthalmological evaluation.

Disposal Logistics

Because 2-Chloro-3-cyanobenzenesulfonamide contains chlorine, sulfur, and nitrogen, it cannot be disposed of in standard organic waste streams.

  • Segregation: Must be strictly segregated into Halogenated Organic Waste containers. Mixing this with non-halogenated waste can lead to regulatory violations and dangerous chemical incompatibilities.

  • Destruction Mechanism: The material must be sent to a licensed hazardous waste facility for high-temperature incineration. The incinerator must be equipped with an afterburner and an alkaline scrubber system[1].

    • Causality: Thermal decomposition of this molecule will release hydrogen chloride (HCl), sulfur oxides (SOx), and nitrogen oxides (NOx)[1]. The alkaline scrubber is chemically required to neutralize these highly acidic and toxic combustion byproducts before atmospheric release.

References

Sources

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